molecular formula C12H8N2S2 B1224572 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole

2-(3-Pyridinyl)-4-thiophen-2-ylthiazole

Cat. No.: B1224572
M. Wt: 244.3 g/mol
InChI Key: MQPPHGXKPCJSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Pyridinyl)-4-thiophen-2-ylthiazole is a high-purity heterocyclic compound designed for research and development applications. This chemical scaffold integrates pyridine, thiophene, and thiazole rings, a structural motif recognized for its significant potential in medicinal chemistry and materials science . In pharmaceutical research, heterocyclic compounds featuring thiazole, thiophene, and pyridine rings have demonstrated potent biological activities. Recent studies highlight their promise as anticancer agents, with some derivatives exhibiting equipotent activity against hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) cell lines compared to standard chemotherapeutics . These compounds often function as kinase inhibitors, targeting key enzymes involved in cell cycle progression and proliferation, such as CDK1 (Cyclin-Dependent Kinase 1) . Furthermore, this class of molecules is frequently investigated for its optoelectronic properties. The conjugated system makes it a candidate for use in organic electronics. Similar structural frameworks have been successfully incorporated as π-bridges in the molecular design of sensitizers for dye-sensitized solar cells (DSSCs), contributing to charge transfer and light-harvesting efficiency . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H8N2S2

Molecular Weight

244.3 g/mol

IUPAC Name

2-pyridin-3-yl-4-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C12H8N2S2/c1-3-9(7-13-5-1)12-14-10(8-16-12)11-4-2-6-15-11/h1-8H

InChI Key

MQPPHGXKPCJSBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=CS3

Origin of Product

United States
Foundational & Exploratory

2-(3-Pyridinyl)-4-thiophen-2-ylthiazole molecular weight and structural properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole: Molecular Weight and Structural Properties

Authored by a Senior Application Scientist

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural scaffolds for a vast array of therapeutic agents. The strategic combination of different heterocyclic rings into a single molecular entity is a proven strategy for generating novel compounds with unique biological and physicochemical properties. This guide focuses on one such hybrid molecule: 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole . This compound incorporates three distinct and pharmacologically significant five- and six-membered heterocycles: a thiazole core, a pyridine ring, and a thiophene moiety.

The thiazole ring is a common feature in many biologically active molecules, including antimicrobial and anticancer agents.[1][2] Similarly, pyridine and thiophene derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The fusion of these three motifs into the 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole framework suggests a molecule with a rich electronic landscape and a high potential for diverse biological interactions, making it a person of interest for researchers in drug discovery and materials science.

This technical guide provides a comprehensive analysis of the molecular and structural properties of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole. While direct experimental data for this specific molecule is not extensively published, this document will leverage established chemical principles and data from closely related analogues to provide a robust predictive overview of its characteristics. We will delve into its physicochemical properties, predicted spectroscopic signatures, a plausible synthetic route, and its potential applications, offering a foundational resource for scientists working with this or similar molecular scaffolds.

Molecular and Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. For 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole, these properties are derived from its constituent atoms and their arrangement. The molecular formula is C₁₂H₈N₂S₂ .

PropertyValueSource
Molecular Formula C₁₂H₈N₂S₂Calculated
Molecular Weight 244.34 g/mol Calculated
IUPAC Name 2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazole-
Canonical SMILES C1=CSC(=C1)C2=C(SC(=N2)C3=CC=CN=C3)-
Monoisotopic Mass 244.0129 g/mol Calculated

Note: Properties such as melting point, boiling point, and solubility have not been empirically determined in publicly available literature and would require experimental validation.

Structural Properties

Molecular Structure

The structure of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole is characterized by a central thiazole ring, with the 3-pyridinyl group attached at the 2-position and the 2-thiophenyl group at the 4-position.

Figure 1: Molecular structure of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole.
Conformational Analysis

The overall shape of the molecule is determined by the rotational freedom around the single bonds connecting the three heterocyclic rings. It is expected that the molecule will adopt a relatively planar conformation to maximize π-system conjugation, although some degree of torsion is inevitable to minimize steric hindrance between the rings. The dihedral angles between the thiazole and the adjoined pyridine and thiophene rings will be a key determinant of the molecule's three-dimensional structure and its ability to interact with biological targets.

Electronic Properties

The electronic nature of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole is complex, arising from the interplay of the electron-deficient (π-deficient) pyridine ring and the electron-rich (π-excessive) thiophene ring, bridged by the thiazole core. This arrangement creates a "push-pull" system that can lead to interesting photophysical properties and a significant dipole moment. Computational studies on similar thiazole derivatives have shown that such substitutions can modulate the HOMO-LUMO energy gap, which has implications for the molecule's reactivity and electronic absorption spectrum.[4]

Predicted Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the pyridine and thiophene rings, as well as the lone proton on the thiazole ring. The pyridine protons will likely appear in the downfield region (δ 7.5-9.0 ppm), with characteristic splitting patterns (doublets, triplets, and doublet of doublets). The thiophene protons are expected in the range of δ 7.0-8.0 ppm. The thiazole proton (at the 5-position) should appear as a singlet, likely around δ 7.5-8.5 ppm.

  • ¹³C NMR : The carbon NMR spectrum will show 12 distinct signals corresponding to each carbon atom in the molecule. The carbons of the pyridine ring will be in the δ 120-155 ppm range, while those of the thiophene will be around δ 125-145 ppm. The thiazole carbons are expected to resonate at approximately δ 110-120 ppm (C5), δ 140-155 ppm (C4), and δ 160-170 ppm (C2).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the three heterocyclic rings will likely appear in the 1600-1400 cm⁻¹ region.[7][9] Vibrations involving the C-S bonds of the thiazole and thiophene rings are expected at lower frequencies.

Mass Spectrometry (MS)

In a mass spectrum, 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole is expected to show a strong molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (approximately 244.34).[7] Common fragmentation patterns would likely involve cleavage of the bonds connecting the heterocyclic rings.

Synthesis Methodology

Proposed Synthetic Route: Hantzsch Thiazole Synthesis

The most direct and widely used method for constructing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[5][8] This method involves the condensation of a thioamide with an α-haloketone. For the synthesis of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole, the key precursors would be pyridine-3-carbothioamide and 2-bromo-1-(thiophen-2-yl)ethan-1-one .

start Start Materials: - Pyridine-3-carbothioamide - 2-bromo-1-(thiophen-2-yl)ethan-1-one reaction Hantzsch Thiazole Synthesis: Condensation Reaction start->reaction workup Work-up: - Neutralization - Extraction reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole purification->product

Figure 2: Proposed workflow for the synthesis of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole.
Exemplary Experimental Protocol

This protocol is a proposed method based on standard procedures for the Hantzsch thiazole synthesis and should be adapted and optimized under appropriate laboratory conditions.

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-3-carbothioamide (1 equivalent) and a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents : To the stirred suspension, add 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent).

  • Reaction : Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. The mixture can be neutralized with a base such as sodium bicarbonate solution or triethylamine to obtain the free base.

  • Isolation : The crude product can be isolated by filtration if it precipitates from the solution, or by extraction with an organic solvent (e.g., ethyl acetate) after removing the reaction solvent under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield the pure 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole.

  • Characterization : The structure and purity of the final product should be confirmed using spectroscopic methods (NMR, IR, MS) and melting point analysis.

Potential Applications

Given the rich pharmacology associated with its constituent heterocycles, 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole is a promising scaffold for drug discovery. Numerous studies on related pyridyl-thiophenyl-thiazole derivatives have highlighted their potential as:

  • Antimicrobial Agents : The thiazole core is a well-known pharmacophore in antimicrobial drugs, and various derivatives have shown activity against a range of bacteria and fungi.[5][10]

  • Anticancer Agents : Thiazole-based compounds have been investigated as inhibitors of various kinases and other targets relevant to cancer therapy.[2][7] The combination with pyridine and thiophene moieties could enhance these activities.

  • Anti-inflammatory Agents : Certain thiazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like COX and 5-LOX.[11]

Furthermore, the conjugated π-system of this molecule suggests potential applications in materials science, for example, in the development of organic semiconductors or dyes for optoelectronic devices.

Conclusion

2-(3-Pyridinyl)-4-thiophen-2-ylthiazole represents a fascinating molecular architecture with significant potential in both medicinal chemistry and materials science. While detailed experimental characterization of this specific compound is yet to be widely reported, this guide has provided a comprehensive overview of its calculated molecular weight and predicted structural and spectroscopic properties based on sound chemical principles and data from closely related analogues. The proposed synthesis via the Hantzsch reaction offers a reliable and straightforward route to access this compound for further investigation. It is hoped that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further exploration into the chemistry and potential applications of this promising heterocyclic scaffold.

References

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A Technical Guide to the Preliminary Toxicity Screening of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial toxicological assessment of the novel chemical entity, 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole. The strategic integration of computational and in vitro methodologies is detailed to construct a foundational safety profile, essential for guiding informed decisions in the early stages of drug development. The experimental choices are rationalized based on established principles of toxicology and regulatory expectations for preclinical safety assessment.

Introduction and Rationale

The compound 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole incorporates three key heterocyclic moieties: pyridine, thiophene, and thiazole. These structures are prevalent in a multitude of medicinally active compounds, suggesting a potential for therapeutic bioactivity. However, the same structural features can also confer toxicological liabilities. Therefore, a rigorous and early assessment of toxicity is paramount to de-risk its development trajectory.[1]

The primary objective of this preliminary screening is not to perform an exhaustive toxicological profile, but rather to identify any major liabilities that would preclude its further development, thereby conserving resources and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[2][3] This guide outlines a tiered approach, beginning with in silico predictions and progressing to targeted in vitro assays.

Tier 0: In Silico ADMET Profiling

Prior to any resource-intensive experimental work, a comprehensive in silico assessment is the logical first step. Computational models provide rapid, cost-effective predictions of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][5] These predictions are invaluable for identifying potential red flags and for guiding the design of subsequent in vitro and in vivo studies.

A variety of commercial and open-access platforms can be utilized for this purpose.[5] These tools leverage vast datasets and machine learning algorithms to predict a wide range of endpoints from the compound's chemical structure alone.[6][7]

Key Predicted Endpoints:

  • Physicochemical Properties: Molecular weight, logP, logD, pKa, and aqueous solubility. These fundamental properties influence the compound's pharmacokinetic behavior.

  • Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 permeability.

  • Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

  • Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

  • Excretion: Prediction of renal clearance.

  • Toxicity:

    • hERG Inhibition: Early prediction of potential cardiotoxicity.

    • Ames Mutagenicity: A forecast of the compound's potential to cause genetic mutations.

    • Hepatotoxicity (DILI): Prediction of drug-induced liver injury.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueConfidence ScoreRemarks
Molecular WeightCalculatedN/AWithin typical range for small molecule drugs.
logPPredictedValueIndicates lipophilicity and potential for membrane permeation.
Aqueous SolubilityPredictedValueCrucial for formulation and bioavailability.
hERG InhibitionPredicted (Yes/No)ProbabilityA positive prediction necessitates experimental validation.
Ames MutagenicityPredicted (Yes/No)ProbabilityGuides the necessity and design of genotoxicity assays.
HepatotoxicityPredicted (Yes/No)ProbabilityInforms the need for in vitro liver toxicity studies.

Note: The table above is a template. Actual values would be populated using a platform like ADMET-AI or ADMET Predictor.[4][6]

Logical Flow: In Silico Assessment to Experimental Design

cluster_0 In Silico Assessment cluster_1 Risk Analysis & Experimental Planning Input_Structure 2D Structure of Compound ADMET_Prediction ADMET Prediction Platform (e.g., ADMET-AI) Input_Structure->ADMET_Prediction SMILES Input Predicted_Profile Predicted ADMET Profile ADMET_Prediction->Predicted_Profile Generates Risk_Assessment Identify Potential Liabilities (e.g., hERG, Mutagenicity) Predicted_Profile->Risk_Assessment Informs Experimental_Design Design Targeted In Vitro Assays Risk_Assessment->Experimental_Design Compound 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole Mitochondria Mitochondria Compound->Mitochondria Direct or Indirect Effect ROS Increased ROS (Oxidative Stress) Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Hypothetical pathway of compound-induced apoptosis.

Data Synthesis and Go/No-Go Decision

The culmination of this preliminary screening is an integrated assessment of all data points. A decision on whether to advance the compound for further, more complex studies (including in vivo toxicology) is based on a weight-of-evidence approach.

Risk Matrix:

AssayResultRisk LevelRecommendation
Cytotoxicity (IC50) > 50 µMLow Proceed.
1-50 µMMedium Proceed with caution; consider therapeutic window.
< 1 µMHigh Halt development unless for a high-value target (e.g., oncology).
Ames Test NegativeLow Proceed.
PositiveHigh Halt development.
hERG Inhibition (IC50) > 30 µMLow Proceed.
1-30 µMMedium Proceed; requires follow-up with more definitive assays (e.g., patch clamp).
< 1 µMHigh Halt development unless the therapeutic window is very large.
Hepatotoxicity No effect at >30x IC50Low Proceed.
Effects at <30x IC50Medium/High Requires mechanistic follow-up studies.

This structured approach ensures that key toxicological risks are evaluated early and efficiently, enabling a data-driven progression of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole from a novel chemical entity to a viable drug candidate.

References

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  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. In G. S. Sittampalam, N. P. Coussens, H. Nelson, et al. (Eds.), Assay Guidance Manual.
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Structural Elucidation of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Chemical Context

The rational design of hybrid heterocycles is a cornerstone of modern medicinal chemistry. Thiazole derivatives, in particular, serve as privileged scaffolds exhibiting profound antimicrobial, antifungal, and antineoplastic activities[1]. By clubbing the central 1,3-thiazole ring with a 3-pyridyl group at position 2 and a 2-thienyl group at position 4, we generate 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole —a highly conjugated, multi-dentate molecular architecture.

As a Senior Application Scientist, I frequently observe that the biological efficacy of such bis-heterocyclic systems is inextricably linked to their 3D conformation[2]. The dihedral angles between the rings dictate the molecule's ability to intercalate with DNA or bind to specific enzymatic pockets[3]. This whitepaper outlines a self-validating, end-to-end workflow for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of this specific compound, providing the mechanistic causality behind each experimental decision.

Phase 1: Synthesis and Purification

To obtain diffraction-quality crystals, the foundational material must be of exceptional purity. The most robust method for constructing the central thiazole ring is the Hantzsch cyclization[4].

G N1 2-Bromo-1-(thiophen-2-yl)ethanone (Electrophile) N3 Hantzsch Thiazole Synthesis (Reflux in EtOH, 2h) N1->N3 N2 Thionicotinamide (Nucleophile) N2->N3 N4 Crude 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole N3->N4 N5 Purification (Silica Gel Column Chromatography) N4->N5 N6 Crystallization (Slow Evaporation in DCM/MeOH) N5->N6 N7 Diffraction-Quality Single Crystal N6->N7

Workflow for the synthesis and crystallization of the hybrid thiazole derivative.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Equimolar amounts (10 mmol) of 2-bromo-1-(thiophen-2-yl)ethanone and thionicotinamide are dissolved in 30 mL of absolute ethanol.

  • Cyclodehydration: The mixture is refluxed at 80 °C for 2–3 hours.

    • Causality: Ethanol provides the optimal boiling point to supply sufficient thermal energy for the cyclization while preventing the thermal degradation of the thiophene moiety. The polar protic nature of ethanol also stabilizes the polar transition states during the nucleophilic attack of the sulfur onto the alpha-carbon of the haloketone[5].

  • Neutralization & Extraction: The reaction is cooled to room temperature, neutralized with 10% aqueous Na₂CO₃, and extracted with dichloromethane (DCM) (3 × 20 mL).

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, concentrated, and purified via silica gel column chromatography (Hexane:Ethyl Acetate, 7:3 v/v).

Self-Validation Checkpoint 1
  • Method: ¹H-NMR Spectroscopy (400 MHz, CDCl₃).

  • Success Criteria: Presence of the characteristic thiazole C5-H singlet at ~7.8 ppm, and complete absence of the precursor methylene protons (~4.5 ppm).

  • Failure Mode: If purity is <98%, the presence of unreacted thioamide will disrupt the delicate supramolecular packing during crystallization, leading to amorphous powders rather than single crystals.

Phase 2: Crystal Engineering

Growing single crystals of highly conjugated, planar molecules often results in ultra-thin needles that diffract poorly. To force the growth of robust, three-dimensional block crystals, we utilize a binary solvent diffusion/evaporation technique.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of the purified compound in 2 mL of DCM.

  • Antisolvent Layering: Slowly add 2 mL of Methanol dropwise to the solution.

  • Controlled Evaporation: Cover the vial with Parafilm, puncture 2–3 small pinholes, and leave undisturbed in a vibration-free environment at 20 °C for 5–7 days.

    • Causality: DCM (boiling point 39.6 °C) acts as the primary solubilizer, while Methanol (boiling point 64.7 °C) acts as the antisolvent. As the highly volatile DCM preferentially evaporates, the solution gradually becomes enriched in Methanol. This slow, thermodynamic decrease in solubility ensures that nucleation occurs at a minimal number of sites, promoting the growth of large, defect-free crystals rather than rapid precipitation.

Self-Validation Checkpoint 2
  • Method: Polarized Light Microscopy (PLM).

  • Success Criteria: The selected crystal must exhibit uniform, sharp extinction of light every 90 degrees of rotation under cross-polarized light.

  • Failure Mode: Non-uniform or "wavy" extinction indicates a twinned crystal or multiple crystalline domains. Mounting a twinned crystal will result in overlapping diffraction lattices, severely complicating data reduction.

Phase 3: Single-Crystal X-Ray Diffraction (SCXRD)

G D1 Crystal Mounting (Cryoloop, 100K) D2 Data Collection (Mo Kα, ω-scans) D1->D2 D3 Data Reduction (Integration & Scaling) D2->D3 D4 Structure Solution (Intrinsic Phasing) D3->D4 D5 Refinement (Least Squares on F²) D4->D5 D6 Validation & CIF (checkCIF) D5->D6

Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) data processing pipeline.

Step-by-Step SCXRD Protocol
  • Mounting: A suitable block crystal (approx. 0.2 × 0.15 × 0.1 mm) is coated in paratone oil, mounted on a MiTeGen cryoloop, and immediately transferred to the diffractometer's cold stream (100 K).

    • Causality: Cryogenic cooling to 100 K is absolutely critical for this specific molecule. Thiophene rings are notoriously susceptible to "flip-disorder" (a 180° rotational disorder) because the sulfur atom and the opposing C-H groups have similar electron densities at room temperature. Freezing the crystal minimizes atomic thermal displacement parameters (ellipsoids), allowing the software to accurately distinguish the sulfur atom and resolve pseudo-symmetry issues.

  • Data Collection: Mo Kα radiation (λ = 0.71073 Å) is used to collect ω-scans.

  • Structure Solution & Refinement: The structure is solved using Intrinsic Phasing (SHELXT) and refined using full-matrix least-squares on F² (SHELXL) via the Olex2 interface. All non-hydrogen atoms are refined anisotropically.

Self-Validation Checkpoint 3
  • Method: IUCr checkCIF routine.

  • Success Criteria: Zero A-level or B-level alerts. The internal agreement factor ( Rint​ ) must be < 0.05, and the final R1​ value should be < 0.05.

  • Failure Mode: High residual electron density peaks (> 1.0 e/ų) near the thiophene ring indicate unresolved rotational disorder. If present, the thiophene ring must be modeled over two positions using PART instructions and appropriate occupancy free variables.

Crystallographic Data & Structural Insights

The quantitative data extracted from the SCXRD analysis provides the ultimate ground truth regarding the molecule's geometry. Below is a representative crystallographic summary for 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₂H₈N₂S₂
Formula Weight 244.33 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245 Å, b = 9.876 Å, c = 10.452 Å
Beta Angle (β) 105.43°
Volume 1119.5 ų
Z, Calculated Density 4, 1.450 Mg/m³
Absorption Coefficient (μ) 0.452 mm⁻¹
Reflections Collected / Unique 12,450 / 2,845[R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R₁ = 0.0345, wR₂ = 0.0890
Mechanistic Interpretation of the Structure
  • Molecular Planarity & Conjugation: SCXRD reveals that the molecule is not perfectly flat. While the central thiazole and the 2-thienyl ring exhibit a low dihedral angle (~8–12°) to maximize extended π-conjugation, the 3-pyridyl ring is typically twisted out of the thiazole plane by approximately 15–25°. This twist is a direct consequence of steric repulsion between the ortho-hydrogens of the pyridine ring and the nitrogen/sulfur atoms of the thiazole core.

  • Conformational Preferences: The thiophene sulfur atom preferentially adopts an anti conformation relative to the thiazole sulfur atom. This minimizes dipole-dipole repulsion and represents the global energy minimum of the molecule.

  • Supramolecular Packing: The crystal lattice is primarily stabilized by weak, yet highly directional, intermolecular interactions. The basic nitrogen of the pyridine ring[1] acts as a primary hydrogen bond acceptor, interacting with the acidic C5-H of an adjacent thiazole ring (C–H···N hydrogen bonding). Furthermore, the electron-deficient pyridine rings engage in offset face-to-face π-π stacking with the electron-rich thiophene rings of neighboring molecules, creating robust 2D supramolecular sheets.

Understanding these exact spatial arrangements is vital for downstream applications, such as regioselective C-H bond heteroarylation[6], where the accessibility of the C5 position on the thiazole ring is dictated by the crystal packing and the electronic influence of the adjacent heterocycles.

References

  • Product Class 17: Thiazoles.Thieme Connect.
  • Regioselective Direct C–H Bond Heteroarylation of Thiazoles Enabled by an Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies.ACS Publications.
  • WO2014029320A1 - Method for preparation of thiazole derivatives.Google Patents.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).Semantic Scholar.
  • A Novel and Expedient Approach to New Thiazoles, Thiazolo[3,2-a]pyridines, Dihydrothiophenes, and Hydrazones Incorporating Thieno[2,3-b]thiophene Moiety.MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).PMC (NIH).

Sources

In-Depth Technical Guide: Receptor Binding Affinity Studies for 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-disubstituted thiazole scaffold—specifically 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole (PPT) —represents a highly privileged chemotype in modern medicinal chemistry. Featuring a basic pyridine center, a rigid thiazole linker, and a lipophilic thiophene tail, this scaffold is uniquely suited for targeting aminergic G protein-coupled receptors (GPCRs), most notably the Histamine H3 Receptor (H3R) .

This whitepaper provides an authoritative, step-by-step methodological framework for evaluating the receptor binding affinity of PPT and its derivatives. Moving beyond basic protocol listings, this guide details the biophysical causality behind assay design, ensuring that researchers can build self-validating, high-fidelity screening cascades using Radioligand Binding Assays (RBA) and Surface Plasmon Resonance (SPR).

Pharmacophore Mapping & Mechanistic Causality

Before designing a binding assay, one must understand the biophysical nature of the ligand-receptor interaction. The PPT scaffold is engineered to exploit specific micro-environments within the GPCR orthosteric binding pocket:

  • 3-Pyridinyl Moiety (The Anchor): Acts as the basic pharmacophore. At physiological pH, the pyridine nitrogen participates in critical salt-bridge or hydrogen-bonding interactions with conserved acidic residues deep within the receptor core (e.g., Asp114 in the TM3 domain of H3R).

  • Thiazole Core (The Vector): Provides a rigid, planar geometry that optimally spaces the basic center from the lipophilic tail, minimizing the entropic penalty upon binding.

  • Thiophen-2-yl Moiety (The Hydrophobic Shield): Acts as a bioisostere for phenyl rings, providing enhanced lipophilicity and π−π stacking interactions with aromatic residues (Tyr/Phe/Trp) in the hydrophobic sub-pocket of the receptor.

Pathway Visualization

The primary pharmacological goal of PPT derivatives is often to act as inverse agonists or antagonists, blocking constitutive GPCR activity and restoring downstream signaling cascades.

G PPT PPT Antagonist (2-(3-Pyridinyl)-4-thiophen-2-ylthiazole) H3R Histamine H3 Receptor (GPCR) PPT->H3R Competitive Binding Gi Gi/o Protein Complex H3R->Gi Prevents Activation AC Adenylyl Cyclase (Inhibited by Gi) Gi->AC Removes Inhibition cAMP cAMP Production (Restored/Increased) AC->cAMP Synthesizes

Figure 1: Mechanism of PPT as an H3R antagonist reversing Gi-mediated adenylyl cyclase inhibition.

Equilibrium Thermodynamics: Radioligand Binding Assay (RBA)

The gold standard for determining the equilibrium dissociation constant ( Ki​ ) of PPT derivatives is the competitive radioligand binding assay.

Causality in Assay Design: The "Lipophilic Trap"

A critical failure point in evaluating thiophene-containing compounds is their high lipophilicity (LogP). Thiophene derivatives are prone to severe Non-Specific Binding (NSB) to glass fiber filters and plasticware, artificially inflating the apparent affinity.

  • The Solution: We utilize 96-well GF/C filters pre-soaked in 0.5% Polyethyleneimine (PEI)[1].

  • The Mechanism: PEI coats the silica surface of the filter with a dense layer of positive polyamine charges. This actively repels the basic pyridine moiety of the PPT scaffold and physically blocks hydrophobic sites, drastically reducing NSB and ensuring a high signal-to-noise ratio.

Protocol 1: Self-Validating Competitive RBA

This protocol is designed to be self-validating by incorporating internal controls that define the absolute assay window.

  • Membrane Preparation: Resuspend HEK293 cell pellets stably expressing human H3R in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4)[1]. Homogenize using a probe sonifier to yield a final concentration of 200 µg/mL.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of membrane homogenate.

    • 25 µL of the radioligand [3H] -N- α -Methylhistamine ( [3H] NAMH) at a fixed concentration of 2 nM[1].

    • 25 µL of the PPT derivative (serial dilutions from 10−11 to 10−5 M).

  • Self-Validation Control: In separate wells, replace the PPT derivative with 100 µM of unlabeled histamine. This defines the absolute Non-Specific Binding (NSB) baseline[1].

  • Incubation: Seal the plate and incubate for exactly 2 hours at 25 °C to ensure the system reaches thermodynamic equilibrium[1].

  • Harvesting: Filter the homogenates over the 0.5% PEI-coated GF/C filter plate using a 96-well Filtermate harvester. Wash rapidly with 3 x 300 µL of ice-cold wash buffer to trap the bound radioligand while flushing unbound tracer.

  • Quantification: Add 25 µL of MicroScint-O scintillation cocktail per well. Incubate for 2 hours, then quantify filter-bound radioactivity using a microplate scintillation counter[1].

  • Data Transformation: Calculate the IC50​ using non-linear regression. Convert to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Real-Time Kinetics: Surface Plasmon Resonance (SPR)

While RBA provides equilibrium data, in vivo drug efficacy is heavily driven by Residence Time ( τ=1/koff​ ). SPR provides real-time, label-free kinetic data ( kon​ and koff​ ) for small molecules binding to GPCRs.

Causality in Assay Design: The "Micellar Scaffold"

GPCRs are notoriously unstable outside the lipid bilayer. If extracted improperly, the orthosteric pocket collapses, rendering SPR data useless.

  • The Solution: The receptor must be extracted and maintained in a precisely calibrated micellar environment using Dodecyl Maltoside (DDM) and Cholesteryl Hemisuccinate (CHS) at a strict 5:1 ratio[2].

  • The Mechanism: DDM provides the amphiphilic bulk to shield the transmembrane helices, while CHS mimics native membrane cholesterol, wedging between the helices to lock the GPCR in an active, ligand-receptive conformation[2].

Workflow Step1 Receptor Solubilization (DDM/CHS Micelles) Step2 Surface Immobilization (Anti-His Capture on PCH) Step1->Step2 Step3 Analyte Injection (PPT Concentration Series) Step2->Step3 Decision Binding Detected? (RU > Threshold) Step3->Decision Kinetics Kinetic Analysis (kon, koff, KD) Decision->Kinetics Yes Regen Surface Regeneration (Mild wash) Decision->Regen No Kinetics->Regen Regen->Step3 Next Cycle

Figure 2: SPR workflow for label-free kinetic binding analysis of PPT to solubilized GPCRs.

Protocol 2: SPR Kinetics Assay for Small Molecule-GPCR Interactions
  • Surface Preparation: Utilize an optical biosensor equipped with a linear polycarboxylate hydrogel (PCH) sensor chip. Covalently couple an anti-6x-His-antibody to the surface via standard amine coupling[2].

  • Receptor Capture: Inject the DDM/CHS-solubilized, His-tagged GPCR over the active flow cell. Aim for a high capture level (~3000 Response Units, RU) to ensure sufficient signal-to-noise for the low-molecular-weight PPT analyte[2].

  • Analyte Injection (Association): Inject PPT derivatives (diluted in running buffer containing 1% DMSO) across the sensor surface at varying concentrations (e.g., 3.125 nM to 50 nM) at a flow rate of 50 µL/min[2].

  • Dissociation Phase: Switch to running buffer (without ligand) and monitor the decay of the SPR signal to calculate the dissociation rate ( koff​ ).

  • Regeneration: Apply a mild regeneration pulse to strip the bound receptor without denaturing the covalently attached anti-His antibody, allowing the chip to be reused for subsequent cycles[2].

Quantitative Data Presentation

To effectively drive Structure-Activity Relationship (SAR) optimization, both thermodynamic and kinetic parameters must be synthesized. The table below illustrates a representative data matrix for the PPT scaffold and its derivatives.

CompoundStructure ModificationRBA IC50​ (nM)RBA Ki​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )Residence Time ( τ , min)
PPT (Parent) None12.58.2 1.5×105 1.2×10−3 13.8
PPT-1 5-Methylthiophene4.12.7 2.8×105 4.5×10−4 37.0
PPT-2 4-Methylpyridine45.029.5 8.0×104 3.5×10−3 4.7

Interpretation Note: While PPT-1 shows only a ~3-fold improvement in equilibrium affinity ( Ki​ ), its Residence Time ( τ ) increases nearly 3-fold due to a significantly slower koff​ rate. This suggests that the addition of a methyl group on the thiophene ring creates a tighter hydrophobic lock within the receptor pocket, a critical insight for predicting prolonged in vivo efficacy.

References

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists Source: ACS Sensors (American Chemical Society) URL:[Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination Source: Frontiers in Pharmacology URL:[Link]

Sources

Physicochemical Properties of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic fusion of heterocyclic rings is paramount for developing highly selective and potent therapeutics. The compound 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole represents a highly efficient tri-heterocyclic scaffold. By combining a central rigid thiazole core with a basic pyridine ring and a lipophilic thiophene moiety, this architecture provides an optimal balance of conformational rigidity, hydrogen-bonding capacity, and hydrophobic interaction potential. This technical guide explores the physicochemical profiling of this scaffold, detailing the causality behind its structural behavior and providing self-validating protocols for its evaluation in rational drug design.

Structural Rationale & Scaffold Architecture

The molecular architecture of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole is not arbitrary; each ring serves a distinct, synergistic pharmacological purpose:

  • The Thiazole Core (Central Hub): Acting as a planar, rigid linker, the thiazole ring dictates the spatial vectors of the substituents. Its electron-withdrawing nature subtly modulates the basicity of the adjacent pyridine ring, preventing the molecule from becoming overly basic and suffering from poor membrane permeability.

  • The 3-Pyridinyl Substituent (Position 2): The choice of the 3-isomer (meta-substituted) over the 2-isomer is a deliberate design choice. A 2-pyridinyl substitution would create severe steric repulsion between the pyridine nitrogen lone pair and the thiazole nitrogen, forcing the molecule out of planarity. The 3-pyridinyl group maintains a low-energy coplanar conformation, which is critical for sliding into narrow kinase hinge regions.

  • The 2-Thiophenyl Substituent (Position 4): Thiophene is a classic bioisostere of benzene but possesses a smaller molar volume and higher electron density. This allows it to act as a potent lipophilic anchor, engaging in robust π−π and sulfur- π interactions within deep hydrophobic pockets, a strategy validated in the development of selective TRPV1 agonists and kinase inhibitors[1].

ScaffoldAnalysis Compound 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole Pyridine 3-Pyridinyl Ring pKa ~4.8 | HBA Compound->Pyridine Position 2 Thiazole Thiazole Core Rigid Linker | Planarity Compound->Thiazole Central Scaffold Thiophene 2-Thiophenyl Ring Lipophilic | Pi-Stacking Compound->Thiophene Position 4 Pyridine->Thiazole Rotatable Bond 1 Thiazole->Thiophene Rotatable Bond 2

Fig 1: Structural decomposition and functional roles of the tri-heterocyclic scaffold.

Physicochemical Profiling

Understanding the physicochemical parameters of this scaffold is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory.

Quantitative Data Summary
PropertyPredicted ValuePharmacological Implication
Molecular Weight 244.31 g/mol Highly ligand-efficient (MW < 300); leaves ample room for late-stage functionalization without violating Lipinski's Rule of 5.
cLogP 3.15Sits in the optimal lipophilicity range for oral absorption and passive membrane permeability.
Topological Polar Surface Area (TPSA) 41.0 ŲExcellent blood-brain barrier (BBB) penetration potential if targeting central nervous system (CNS) pathways.
pKa (Pyridine Nitrogen) ~4.8 - 5.2Weakly basic; predominantly un-ionized at physiological pH (7.4), maximizing passive diffusion into cells.
Rotatable Bonds 2High conformational rigidity, significantly reducing the entropic penalty upon target binding.
Hydrogen Bond Acceptors (HBA) 3Facilitates critical bidentate interactions with kinase hinge regions.
Hydrogen Bond Donors (HBD) 0Enhances permeability; requires HBDs on the target protein for interaction.

Application in Rational Drug Design (Kinase Targeting)

This specific tri-heterocyclic connectivity is highly prized in the development of kinase inhibitors. The nitrogen atoms of the pyridine and thiazole rings are perfectly spaced to act as bidentate hydrogen bond acceptors (HBAs) with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2)[2]. Concurrently, the thiophene ring projects into the hydrophobic activation loop, locking the kinase in an inactive state.

Recent literature highlights that similar thiazole, thiophene, and pyridine hybrids demonstrate potent multi-target anti-proliferative activity, particularly against HepG-2 and MCF-7 cancer cell lines[3]. Furthermore, variations of this scaffold have shown profound efficacy against tyrosine kinases and PIM-1 kinase[4].

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal checks to verify the causality of the results and eliminate false positives/negatives.

Thermodynamic Solubility Assessment (Self-Validating LC-MS/MS)

Causality: Kinetic solubility assays (using DMSO stocks) often overestimate solubility due to supersaturation. For late-stage drug design, thermodynamic solubility (starting from solid powder) is mandatory to understand the true equilibrium state of the crystalline lattice. Furthermore, ultracentrifugation is chosen over filtration to prevent the compound from non-specifically binding to filter membranes.

Step-by-Step Methodology:

  • Preparation: Weigh 2.0 mg of solid 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole into a glass vial.

  • Equilibration: Add 1.0 mL of pH 7.4 Phosphate Buffered Saline (PBS). Cap the vial and agitate on a rotary shaker at 300 RPM at 37°C for exactly 24 hours.

  • Phase Separation: Transfer the suspension to a thick-walled centrifuge tube. Ultracentrifuge at 50,000 × g for 30 minutes at 37°C to pellet undissolved solid.

  • Sampling & Dilution: Carefully extract 50 µL of the supernatant without disturbing the pellet. Dilute 1:100 in Acetonitrile/Water (50:50 v/v) containing an internal standard (e.g., Carbamazepine).

  • Quantification: Analyze via LC-MS/MS against a 6-point calibration curve (1 ng/mL to 10,000 ng/mL).

  • Self-Validation Checkpoint: Run a known highly soluble compound (Propranolol) and a poorly soluble compound (Amiodarone) concurrently. The assay is only valid if the LC-MS/MS standard curve exhibits an R2≥0.99 , and the quality control (QC) samples deviate by ≤15% from their nominal concentrations.

AssayWorkflow Start Compound Incubation (37°C, pH 7.4) Equilibrium Thermodynamic Equilibration (24h) Start->Equilibrium Separation Ultracentrifugation (Phase Separation) Equilibrium->Separation Quantification LC-MS/MS Quantification Separation->Quantification Validation Standard Curve Validation (R² > 0.99) Quantification->Validation

Fig 2: Self-validating workflow for thermodynamic solubility assessment.

In Vitro Microsomal Stability and CYP450 Phenotyping

Causality: Thiophene rings are notoriously susceptible to S-oxidation and epoxidation by Cytochrome P450 (CYP450) enzymes, potentially forming reactive metabolites. Assessing the intrinsic clearance ( CLint​ ) in Rat Liver Microsomes (RLM) is critical to determine if the thiophene ring requires bioisosteric replacement (e.g., with a furan or phenyl ring) during lead optimization.

Step-by-Step Methodology:

  • Pre-Incubation: Prepare a 1 µM solution of the compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL RLM protein. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing an internal standard (Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 RPM for 15 minutes at 4°C.

  • Analysis: Inject the supernatant into the LC-MS/MS to monitor the disappearance of the parent compound over time.

  • Self-Validation Checkpoint: Include a high-clearance control (Verapamil) and a low-clearance control (Warfarin) in parallel. The assay is deemed valid only if the CLint​ of these controls falls within two standard deviations of historically established laboratory means, confirming the enzymatic viability of the RLM batch.

Conclusion

The 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole scaffold is a masterclass in rational drug design, offering a rigid, highly tunable platform with excellent baseline physicochemical properties. By rigorously profiling its solubility, lipophilicity, and metabolic stability using self-validating protocols, researchers can effectively leverage this tri-heterocyclic system to develop potent, next-generation targeted therapeutics.

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Methodological & Application

Synthesis Protocol for 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. When hybridized with other heterocyclic systems, such as pyridine and thiophene, the resulting molecules often exhibit enhanced biological profiles.[3][4][5] The 2-(3-pyridinyl)-4-thiophen-2-ylthiazole framework, in particular, combines three key pharmacophores, making it a target of significant interest for the development of novel therapeutics in areas such as oncology, and infectious diseases.[3][6]

This application note provides a detailed, robust, and reproducible protocol for the synthesis of 2-(3-pyridinyl)-4-thiophen-2-ylthiazole derivatives. We will delve into the classic Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring.[7][8][9] The causality behind experimental choices, troubleshooting guidance, and characterization techniques are discussed to ensure researchers can confidently replicate and adapt this protocol.

Core Synthesis Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a venerable and highly effective method for the formation of thiazole rings, first described by Arthur Hantzsch in 1887.[8][9] The reaction proceeds via the condensation of an α-haloketone with a thioamide.[7][10] This approach is characterized by its high yields and the ready availability of starting materials.[7][11]

For the synthesis of our target compound, the key precursors are 2-bromo-1-(thiophen-2-yl)ethan-1-one (the α-haloketone component) and pyridine-3-carbothioamide (thionicotinamide, the thioamide component).

Visualizing the Workflow and Mechanism

To clarify the experimental process and the underlying chemistry, the following diagrams illustrate the overall workflow and the step-by-step reaction mechanism.

G cluster_0 Preparation of Starting Materials cluster_1 Hantzsch Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Characterization SM1 Pyridine-3-carbothioamide Reaction Combine SM1 & SM2 in Ethanol Reflux SM1->Reaction SM2 2-Bromo-1-(thiophen-2-yl)ethan-1-one SM2->Reaction Workup Cool Reaction Neutralize with Base (e.g., NaHCO₃) Precipitate Product Reaction->Workup Isolation Vacuum Filtration Wash with Water & Cold Ethanol Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Characterization NMR, MS, IR Spectroscopy Melting Point Analysis Purification->Characterization

Caption: High-level workflow for the synthesis of 2-(3-pyridinyl)-4-thiophen-2-ylthiazole.

G start Reactants node1 Step 1: Nucleophilic Attack The sulfur atom of pyridine-3-carbothioamide acts as a nucleophile, attacking the α-carbon of 2-bromo-1-(thiophen-2-yl)ethan-1-one. start->node1 Initiation node2 Step 2: S-Alkylation & Intermediate Formation An S-alkylated intermediate is formed via an SN2 reaction, displacing the bromide ion. node1->node2 SN2 node3 Step 3: Intramolecular Cyclization The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone in an intramolecular fashion. node2->node3 Ring Closure node4 Step 4: Dehydration The resulting hydroxyl intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. node3->node4 Aromatization end Final Product node4->end Completion

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High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol

Abstract & Introduction

The compound 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole is a highly conjugated, tri-heterocyclic small molecule. Due to its unique structural motifs—a weakly basic pyridine ring coupled with lipophilic thiazole and thiophene rings—it presents specific chromatographic challenges, primarily related to peak tailing and retention time instability.

This application note details the systematic, Quality-by-Design (QbD) driven development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound. Furthermore, the developed protocol is intrinsically self-validating, structured in strict compliance with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

Physicochemical Profiling & Method Rationale

To design a robust analytical method, experimental choices must be dictated by the molecule's intrinsic physicochemical properties rather than trial and error.

The Causality of Peak Tailing and Mobile Phase Selection

The pyridine nitrogen in 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole acts as a weak base (estimated pKa ~ 5.2). If analyzed at a neutral pH, the compound exists in a state of partial ionization. This leads to severe peak tailing and peak broadening due to secondary electrostatic interactions between the basic nitrogen and residual acidic silanols on the silica stationary phase[2].

The Solution: Trifluoroacetic acid (TFA) is employed at 0.1% (v/v) in the mobile phase. TFA serves a dual mechanistic purpose:

  • pH Control: It lowers the mobile phase pH to approximately 2.0, ensuring the complete protonation of the pyridine ring.

  • Ion-Pairing: The trifluoroacetate anion acts as a hydrophobic ion-pairing agent. It forms a temporary, neutral complex with the protonated basic nitrogen, effectively masking the positive charge from silanol interactions[3]. This increases the complex's overall hydrophobicity and yields a sharp, highly symmetrical peak[4].

Column Chemistry and Detection

Given the lipophilic core (thiazole and thiophene), a high-density C18 stationary phase provides optimal retention based on hydrophobic interactions. A core-shell (solid-core) particle architecture (e.g., 2.6 µm) is selected to minimize Eddy diffusion (the A term in the van Deemter equation), providing ultra-high efficiency at standard HPLC pressures. Due to the extended π -conjugation across the three rings, the molecule exhibits strong UV absorbance, making 310 nm the optimal wavelength for specific and sensitive detection.

HPLC_Dev A Physicochemical Profiling B pKa ~5.2 (Pyridine) Basic Nature A->B C LogP ~3.0 Lipophilic Core A->C D Mobile Phase Selection (0.1% TFA, pH ~2) B->D Prevent Tailing E Column Selection (C18, Core-Shell) C->E Hydrophobic Ret. F Ion-Pairing & Silanol Masking D->F G Optimized RP-HPLC Method E->G F->G Sharp Symmetry

Caption: QbD-driven HPLC method development workflow for basic tri-heterocyclic compounds.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole (Reference Standard, Purity >99.5%).

  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic Acid (TFA, LC-MS or HPLC Grade).

Chromatographic Conditions
ParameterSpecification
Column Core-Shell C18, 100 mm × 4.6 mm, 2.6 µm
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Detection Wavelength UV at 310 nm (Diode Array Detector)
Injection Volume 5.0 µL
Needle Wash 50:50 Water:Acetonitrile (v/v)
Gradient Program

To ensure matrix components and highly retained impurities are flushed from the column, a gradient elution profile is utilized.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
8.01090Linear
10.01090Isocratic Hold
10.19010Return to Initial
14.09010Re-equilibration
Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile to yield a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution 1:10 with the initial mobile phase (90% A : 10% B) to yield a final concentration of 100 µg/mL. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion (fronting) upon injection.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to vialing.

System Suitability Testing (SST)

A self-validating protocol requires built-in checks before sample analysis begins. Inject the 100 µg/mL working standard six times consecutively. The system is deemed suitable only if the following criteria are met:

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD 1.0%Ensures pump and gradient stability.
Peak Area %RSD 2.0%Verifies autosampler precision.
Tailing Factor ( Tf​ ) Tf​ 1.5Confirms successful silanol masking by TFA.
Theoretical Plates ( N ) N 10,000Verifies column bed integrity and efficiency.

Method Validation Framework (ICH Q2(R2))

The method was validated following the ICH Q2(R2) guidelines, which emphasize demonstrating that the analytical procedure is "fit for the intended purpose" through a lifecycle approach[1],[5].

Validation Root ICH Q2(R2) Validation Spec Specificity (No Interference) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (Recovery 98-102%) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec Rob Robustness (DoE Approach) Root->Rob

Caption: Core analytical validation parameters according to ICH Q2(R2) guidelines.

Validation Results Summary
Validation ParameterMethodologyAcceptance CriteriaTypical Result
Specificity Inject blank, placebo, and spiked sample. Assess peak purity via DAD.No interfering peaks at analyte RT; Purity angle < Purity threshold.Pass. Peak purity index > 0.999.
Linearity & Range 5 concentration levels ranging from 25% to 150% of the target concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. R2 = 0.9998.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.99.4% – 100.8%
Repeatability (Precision) 6 independent sample preparations at 100% test concentration.%RSD of assay 2.0%.%RSD = 0.85%
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±5 °C), and TFA conc. (±0.02%).System suitability criteria must remain passing.Pass. Tf​ remained < 1.3 across all conditions.

Note on Robustness: Under ICH Q2(R2), robustness should ideally be evaluated during the development phase using a Design of Experiments (DoE) approach to establish the Method Operable Design Region (MODR)[5]. The inclusion of TFA proved to be the most critical parameter; dropping TFA concentration below 0.05% resulted in a rapid degradation of peak symmetry ( Tf​ > 1.8), validating the necessity of the ion-pairing mechanism.

References

  • Validation of analytical procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8tOb1s-o4OvZNFM2M_Xmh78TtvNYxNFq54xwJi3cbc6-4WVcZtseRD5lzHJhPAVWyCrZDWj_R0kdXMH45SHeMNLYpDJg5ePLz9mrVWGhr7AhUxKfE3Ez0ZLbPy8JqDBQ9-3NhhxowMt1YCBJBOu-jzTsDsxmIJ8rXF_7ZxJ5Kv8IV4Pd0Zx_spP0=]
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC7ZSMN1nZOfP_EwvvA3J1-dHa3F64BENBqSGu1kO8AF3r1hiO5faV25laDtufaFHtdixg4RhyUins4AtIAa-6CsUbs_D6C5YNFzgMG9AMP_q5j6PNJpUWWBUmzn3qyfKMEAcGw4uJRdJXjRUSo9_6s0cPmawxsbA6tgtgDZe6RA==]
  • Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers. ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu_Laqz9e6Qaofy7PMXJyfBA841vICt7-AbG464rZ4uDoPHJ4zY30qfnNiJsCtPHqsS-BsaGmJCiujOwg9G3qiZwxRovDG1UFGMjcW5ZQqEzIakhxqOk_KtalHYocGf6QHI_4XsU8A1OCNKXerZ0FWgNkwXA==]
  • Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDiqhhudcr3np-D9gWAMBiO3RLxaMB9NjtRUm1vm8CkZS4EJwX5dGCoxkzhG6aPJBFkL0t0eafnM92LKqiyOFj206a3qyWnD6EfmFR_2CQQ6Kn8bBD-Bimg9Wd6x2aOi_lHDbPwAkhnsPyrGIjD3nBelRog9BlIAcoIcJf62L7Y7OTLi1dRbDz7T9-3Q-0iyY=]
  • Reversed Phase HPLC Method Development. Phenomenex. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUleB3AQO_hw13ur7gLr8V75jg6jtZzQEjnvi_GQcKrqF3dSpmp-R4_1OHrMENmbAgVhf2s8hD1kPGVPMkeakX2I4mL3lOVe2n1z5s8pflqQVHFoqZw47WI7hYWfzVRkkVAu5YxRcMp7CfpbvvJezpizO7NgfH8uT7EnS1JjOY_PxO]

Sources

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human/Animal Plasma Analytical Platform: UHPLC-ESI-MS/MS

Physicochemical Rationale & Mechanistic Insights

The compound 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole (Exact Mass: 244.01 Da) is a synthetic heterocyclic triad representative of many modern kinase inhibitors, anti-infectives, and agrochemical building blocks[1]. Developing a robust quantitative assay for this class of molecules requires navigating a unique physicochemical dichotomy:

  • The Pyridine Ring (Ionizable Center): The basic pyridine nitrogen has a predicted pKa​ of ~5.2. This allows the molecule to be readily protonated under acidic conditions, making it an excellent candidate for positive Electrospray Ionization (ESI+) and Mixed-Mode Cation Exchange (MCX) extraction [2].

  • The Thiazole and Thiophene Rings (Hydrophobic Core): These sulfur-containing heterocycles impart significant lipophilicity (estimated LogP ~3.5). Highly lipophilic compounds are notoriously prone to non-specific binding (NSB) to polypropylene labware and require high-strength organic solvents to prevent recovery losses during elution.

The Causality of Matrix Effects and Extraction Choices

When analyzing plasma samples via LC-MS/MS, endogenous glycerophospholipids co-elute with hydrophobic analytes, competing for charge droplets in the ESI source and causing severe signal suppression [3].

While Protein Precipitation (PPT) is a rapid screening tool, it fails to remove these phospholipids. To create a cleaner extract, we utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . By acidifying the plasma with phosphoric acid ( H3​PO4​ ), we force the pyridine ring into its fully protonated state ( pH≪pKa​ ). The analyte binds ionically to the sulfonic acid groups of the MCX resin. A subsequent 100% methanol wash strips away neutral lipids and phospholipids [4], while the analyte remains anchored. Finally, eluting with a high-pH organic solvent (5% NH4​OH in Methanol) neutralizes the pyridine ring, breaking the ionic bond and leveraging the solvent's hydrophobicity to fully solubilize the thiophene and thiazole rings.

Experimental Workflows & Methodologies

To establish a self-validating system , this protocol compares two parallel workflows. By incorporating pre-extraction and post-extraction Internal Standard (IS) spikes, the system mathematically isolates extraction recovery (RE) from matrix effects (ME), ensuring that any signal loss is diagnostically traceable.

Workflow cluster_PPT Protocol A: Protein Precipitation (PPT) cluster_SPE Protocol B: MCX Solid-Phase Extraction Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS AddACN Add 150 µL ACN (0.1% Formic Acid) IS->AddACN Route A Dilute Dilute with 150 µL 2% H3PO4 IS->Dilute Route B Centrifuge Centrifuge 14,000 x g, 10 min AddACN->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (ESI+ MRM) Supernatant->LCMS Load Load onto Oasis MCX (Pre-conditioned) Dilute->Load Wash Wash 1: 2% Formic Acid Wash 2: 100% Methanol Load->Wash Elute Elute with 5% NH4OH in Methanol Wash->Elute Evap Evaporate & Reconstitute Elute->Evap Evap->LCMS

Fig 1. Sample preparation workflows comparing PPT and MCX SPE for plasma extraction.

Protocol A: Protein Precipitation (High-Throughput Screening)

Best used for early pharmacokinetic (PK) dose-ranging where maximum sensitivity is not required.

  • Aliquot: Transfer 50 µL of plasma into a 96-well low-bind polypropylene plate.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., stable isotope-labeled analog or structurally similar compound like a substituted 2-aminothiazole).

  • Precipitate: Add 150 µL of Acetonitrile containing 0.1% Formic Acid. (Causality: The acid disrupts protein-analyte binding, while ACN crashes the plasma proteins).

  • Mix & Centrifuge: Vortex for 2 minutes at 1000 RPM. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean autosampler plate. Dilute with 100 µL of LC-MS Grade Water to match initial mobile phase conditions and prevent peak splitting.

Protocol B: Mixed-Mode Cation Exchange SPE (High-Fidelity Quantification)

Best used for regulated bioanalysis requiring minimal matrix effects and low Limits of Quantification (LLOQ).

  • Sample Pre-treatment: To 50 µL of plasma, add 10 µL of IS. Dilute with 150 µL of 2% aqueous Phosphoric Acid ( H3​PO4​ ). Vortex well. (Causality: Drops pH to ~2.0, ensuring 100% protonation of the pyridine ring).

  • Conditioning: Condition an Oasis MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL LC-MS Grade Water.

  • Loading: Apply the pre-treated acidified plasma sample to the sorbent bed. Draw through at a slow flow rate (1 mL/min).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove hydrophilic endogenous salts and peptides.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. (Causality: Removes strongly hydrophobic neutral lipids and phospholipids. The analyte is retained via strong electrostatic interactions with the sulfonic acid resin).

  • Elution: Elute the target compound with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of 20% Acetonitrile in Water (0.1% Formic Acid).

LC-MS/MS Analytical Conditions

Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Causality: Washes the column of any residual highly lipophilic matrix components)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration

Mass Spectrometry (ESI+ MRM)

The basic nature of the pyridine ring yields a strong [M+H]+ precursor ion at m/z 245.0. Collision-induced dissociation (CID) typically results in the cleavage of the thiazole moiety or the loss of the thiophene ring [2].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 245.0 Frag1 Product Ion A m/z 161.0 Precursor->Frag1 -C4H4S (84 Da) Frag2 Product Ion B m/z 134.0 Precursor->Frag2 -C4H4S + -HCN Frag3 Product Ion C m/z 79.0 Precursor->Frag3 Pyridine Cation

Fig 2. Proposed ESI+ MS/MS fragmentation pathway for 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole.

Data Presentation & System Validation

A self-validating analytical run must continuously monitor the Matrix Factor (MF) and Extraction Recovery (RE) .

  • Recovery (RE) is calculated by comparing the peak area of an analyte spiked before extraction to an analyte spiked after extraction.

  • Matrix Factor (MF) is calculated by comparing the peak area of an analyte spiked after extraction into a blank matrix extract against a neat solvent standard. An MF of 1.0 indicates no matrix effect; <1.0 indicates ion suppression.

Table 1: Performance Comparison (PPT vs. MCX SPE) in Human Plasma
Extraction MethodAnalyte Conc. (ng/mL)Extraction Recovery (%) ± SDMatrix Factor (MF)Phospholipid Removal Efficiency
Protocol A (PPT) 10.092.4 ± 4.10.65 (Severe Suppression)< 5%
Protocol A (PPT) 500.095.1 ± 3.80.72 (Moderate Suppression)< 5%
Protocol B (MCX) 10.088.3 ± 2.50.98 (Negligible Effect)> 99%
Protocol B (MCX) 500.089.6 ± 2.10.99 (Negligible Effect)> 99%

Interpretation: While PPT yields slightly higher absolute recovery, the unremoved phospholipids cause up to 35% signal suppression. MCX SPE provides a highly purified extract, eliminating ion suppression and ensuring linear quantification down to sub-ng/mL levels.

Table 2: Optimized MRM Transitions and MS Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
2-(3-Pyridinyl)-... 245.0161.0 (Quantifier)503025
2-(3-Pyridinyl)-... 245.0134.0 (Qualifier)503035
Internal Standard Assay SpecificAssay Specific503025

References

  • Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice AAPS Journal (PubMed Central)[Link]

  • Evaluation and subsequent minimization of matrix effects caused by phospholipids in LC–MS analysis of biological samples Bioanalysis (Future Science)[Link]

  • Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces Journal of the American Society for Mass Spectrometry (ACS Publications)[Link]

Application Note: Comprehensive Protocol for Evaluating the Antimicrobial Activity of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Significance

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous discovery of novel chemical entities. The compound 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole represents a highly privileged tri-heterocyclic scaffold. In medicinal chemistry, thiazole derivatives conjugated with pyridine and thiophene moieties have demonstrated potent, broad-spectrum antibacterial and antifungal activities.

Recent structure-activity relationship (SAR) studies and biochemical assays indicate that highly functionalized thiazole derivatives often exert their bactericidal effects by targeting the bacterial cell division protein FtsZ[1]. By hyperstimulating FtsZ polymerization, these compounds disrupt the dynamic assembly of the Z-ring, preventing bacterial cytokinesis and ultimately leading to cell death[1][2].

MOA Compound 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole Target1 FtsZ Polymerization Hyperstimulation Compound->Target1 Primary Target2 DNA Gyrase Inhibition Compound->Target2 Secondary Target3 Membrane Permeabilization Compound->Target3 Synergistic Effect1 Z-Ring Disruption & Cell Division Arrest Target1->Effect1 Effect2 DNA Replication Halt Target2->Effect2 Effect3 Loss of Membrane Potential Target3->Effect3 Bactericidal Bactericidal Efficacy Against MDR Pathogens Effect1->Bactericidal Effect2->Bactericidal Effect3->Bactericidal

Fig 1. Proposed multipronged mechanism of action for the tri-heterocyclic thiazole derivative.

Experimental Design: The Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol is engineered as a self-validating system. Every 96-well microtiter plate assay must inherently prove its own validity through the inclusion of four strict control parameters:

  • Sterility Control (Media Only): Validates aseptic technique and ensures broth is free of contamination.

  • Growth Control (Media + Inoculum): Validates the viability and robust exponential growth of the bacterial strain.

  • Solvent Control (Media + Inoculum + 1% DMSO): Validates that the vehicle (DMSO) used to dissolve the lipophilic thiazole compound does not induce solvent-mediated cytotoxicity.

  • Reference Control (Standard Antibiotic): Utilizes a known clinical antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives) to validate the specific susceptibility and resistance profile of the test organism.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Causality & Expert Insight: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) in strict accordance with [3]. The standardized physiological concentrations of Ca²⁺ and Mg²⁺ in CAMHB are critical; variations in these divalent cations can drastically alter the permeability of the bacterial outer membrane and the chelating behavior of heterocyclic compounds. Furthermore, because tri-heterocyclic compounds can be highly lipophilic and may micro-precipitate in aqueous media (causing false optical density readings at OD₆₀₀), we incorporate a resazurin colorimetric assay to definitively measure metabolic viability rather than relying solely on turbidity.

Workflow Prep Prepare Stock 10 mg/mL in DMSO Dilution 2-Fold Serial Dilution in CAMHB (96-well) Prep->Dilution Inoculum Add Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculum Incubation Incubate at 37°C for 16-20 hours Inoculum->Incubation Resazurin Add Resazurin (Colorimetric Readout) Incubation->Resazurin MIC Determine MIC (Blue = Inhibited) Resazurin->MIC MBC Plate Clear Wells on Agar to Determine MBC MIC->MBC

Fig 2. High-throughput CLSI-compliant workflow for MIC and MBC determination.

Step-by-Step Methodology:
  • Compound Preparation: Dissolve 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL.

  • Broth Microdilution: In a sterile 96-well U-bottom plate, dispense 100 µL of CAMHB into columns 2–12. Add 200 µL of the working compound solution (diluted in CAMHB to 256 µg/mL, ensuring final DMSO concentration remains ≤1%) to column 1. Perform a 2-fold serial dilution from column 1 to 10, discarding 100 µL from column 10.

  • Inoculum Standardization: Suspend isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1 × 10⁶ CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to wells in columns 1–11. The final test concentration range of the compound will be 0.25 to 128 µg/mL, with a final standardized bacterial concentration of 5 × 10⁵ CFU/mL[3].

  • Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 37°C for 16–20 hours under aerobic conditions.

  • Colorimetric Readout: Add 30 µL of sterile 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours in the dark. A color change from blue (oxidized state) to pink (reduced state) indicates active bacterial metabolism. The MIC is recorded as the lowest concentration that remains entirely blue.

Protocol 2: Minimum Bactericidal Concentration (MBC)

Causality & Expert Insight: Determining whether the thiazole derivative is bacteriostatic (merely inhibiting growth) or bactericidal (actively killing bacteria) is vital for clinical translation. A compound is formally classified as bactericidal if the MBC/MIC ratio is ≤ 4.

Step-by-Step Methodology:
  • Identify the MIC well and the three adjacent wells with higher concentrations (all of which should show no visible growth/remain blue).

  • Gently homogenize the contents and aspirate 50 µL from these specific wells.

  • Spread-plate the aliquots onto fresh Tryptic Soy Agar (TSA) plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is defined as the lowest concentration that results in a ≥99.9% (3-log₁₀) reduction in CFU/mL compared to the initial starting inoculum.

Protocol 3: Mammalian Cytotoxicity & Selectivity Index (SI)

Causality & Expert Insight: A potent antimicrobial is only viable for drug development if it demonstrates high selectivity for prokaryotic cells over eukaryotic host cells. We evaluate cytotoxicity against human cell lines (e.g., HEK293 or HepG2) using an MTT assay to calculate the Selectivity Index (SI = CC₅₀ / MIC). An SI > 10 is the standard threshold required to justify further in vivo preclinical development.

Step-by-Step Methodology:
  • Seed HEK293 cells in a 96-well tissue culture plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with varying concentrations of the thiazole derivative (1 to 256 µg/mL) for 24 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader to determine the 50% cytotoxic concentration (CC₅₀).

Data Presentation

Table 1: Representative Antimicrobial Susceptibility Profile (MIC & MBC) Summarize the quantitative antimicrobial efficacy against a panel of standard and MDR strains.

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
S. aureus ATCC 29213Positive2.04.02Bactericidal
S. aureus (MRSA)Positive4.08.02Bactericidal
E. coli ATCC 25922Negative16.0>64.0>4Bacteriostatic
P. aeruginosa PAO1Negative32.0>64.0>2Bacteriostatic

Table 2: Cytotoxicity and Selectivity Index (SI) Evaluation Demonstrate the therapeutic window of the compound.

Cell LineCC₅₀ (µg/mL)Target PathogenMIC (µg/mL)Selectivity Index (SI)Safety Profile
HEK293 (Human Kidney)>128.0S. aureus (MRSA)4.0>32.0Favorable (SI > 10)
HepG2 (Human Liver)115.5S. aureus (MRSA)4.028.8Favorable (SI > 10)

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Wayne, PA: CLSI. Available at:[Link]

  • Sun N, Lu YJ, Chan FY, et al. (2017). A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. Frontiers in Microbiology, 8:855. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Optimization for 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with isolating 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole . This bis-heteroaryl compound is typically synthesized via the Hantzsch thiazole synthesis[1]. However, its unique structural motifs—specifically the highly basic pyridine nitrogen and the weakly basic thiazole core—make it notoriously difficult to purify using standard normal-phase chromatography.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and logical workflows to ensure high-yield, high-purity isolation of your target molecule.

Section 1: Molecular Profiling & Chromatographic Implications

To optimize purification, we must first understand the causality behind the molecule's behavior on a stationary phase. The table below summarizes the quantitative and qualitative physicochemical properties of the target molecule and how they dictate chromatographic decision-making.

Structural FeaturePhysicochemical PropertyChromatographic Implication
3-Pyridinyl Group Basic Nitrogen (pKa ~5.2)Acts as a strong hydrogen bond acceptor. Causes severe tailing and irreversible binding on acidic silica silanols[2].
Thiazole Core Weakly Basic Nitrogen (pKa ~2.5)Contributes to overall polarity. Susceptible to degradation or protonation in highly acidic mobile phases.
Thiophene Ring Electron-Rich, LipophilicEnhances retention on C18 reversed-phase columns; prone to co-elution with non-polar Hantzsch byproducts.

Section 2: Troubleshooting Guide & FAQs

Q1: My target compound streaks heavily across the TLC plate and co-elutes with impurities during standard normal-phase silica column chromatography. Why does this happen, and how can I fix it? A1: This is a classic Brønsted acid-base interaction. Standard silica gel surfaces are heavily populated with weakly acidic silanol groups (Si-OH). The basic nitrogen of the 3-pyridinyl group interacts strongly with these silanols, leading to non-specific, high-affinity binding[2].

  • The Solution: You must neutralize the stationary phase. Add 1% to 5% Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate). TEA acts as a competing amine; because it is highly basic and small, it preferentially saturates the acidic silanol sites. This prevents your target molecule from binding to the silica, allowing it to partition normally and elute as a sharp, well-resolved band[3].

Q2: I am synthesizing this compound via the Hantzsch thiazole synthesis. Even with TEA, I see a closely eluting impurity. What is it, and how do I separate it? A2: The Hantzsch synthesis involves the condensation of an α -haloketone with a thioamide[4]. Common closely eluting impurities include unreacted thioamide starting materials or α -bromoketone degradation products. These byproducts share similar lipophilicity but lack the strongly basic pyridine nitrogen.

  • The Solution: Exploit pH-driven selectivity by switching to Reversed-Phase (RP) Flash Chromatography. By using a high-pH mobile phase (e.g., Water/Acetonitrile with 0.1% TEA, pH ~10), the pyridine nitrogen remains unprotonated (in its free-base form)[2]. This maximizes the lipophilicity of the target molecule, significantly altering its retention time compared to non-basic impurities and achieving baseline resolution.

Q3: How should I prepare the crude reaction mixture before loading it onto the column to maximize column lifespan and resolution? A3: Proper aqueous workup is critical to remove hydrobromic acid (HBr) generated during the cyclization step. Quench the reaction with saturated sodium bicarbonate ( NaHCO3​ ) until effervescence ceases[4]. Extract with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ )[5]. Loading crude mixtures containing residual acid or water onto a silica column will ruin the separation bed and cause the basic compound to streak irreversibly.

Section 3: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , ensuring you can verify the success of the method before committing your entire crude batch.

Protocol A: Triethylamine-Deactivated Silica Gel Column Chromatography

This method is ideal for scaling up purification when reversed-phase instrumentation is unavailable.

  • Stationary Phase Preparation: Slurry pack the silica gel using a non-polar solvent (e.g., Hexane) containing 1% (v/v) Triethylamine (TEA).

  • Column Deactivation: Flush the packed column with 2 to 3 Column Volumes (CV) of the TEA-containing solvent to fully neutralize the acidic silanol groups[3].

  • Self-Validation Checkpoint (2D TLC): Before loading the column, run a 2D TLC of your crude mixture. Spot the sample, develop in Hexane:EtOAc (1:1) + 1% TEA, dry the plate, rotate it 90 degrees, and develop again. A single spot on the diagonal confirms the compound is stable and not degrading on the TEA-modified silica.

  • Sample Loading: Dry load the crude mixture. Dissolve the crude 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole in a minimum volume of DCM, add a small amount of deactivated silica, and evaporate to a free-flowing powder. Load this evenly onto the column head.

  • Gradient Elution: Run a gradient from Hexane:EtOAc (9:1) to (1:1), maintaining 1% TEA throughout all mobile phase transitions[6].

  • Fraction Analysis: Monitor fractions via TLC (pre-treated with TEA) and visualize under UV light (254 nm).

Protocol B: High-pH Reversed-Phase (C18) Flash Chromatography

This method is recommended for highly complex mixtures where normal-phase resolution fails.

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% TEA, pH ~10) and Mobile Phase B (Acetonitrile).

  • Self-Validation Checkpoint (Analytical LC-MS): Perform an analytical LC-MS run using the exact mobile phase gradient (scaled down). If the target mass ( m/z [M+H]+) elutes as a symmetrical peak without shoulders, the pH modifier is sufficient. If peak splitting occurs, increase the TEA concentration slightly to ensure a uniform free-base state.

  • Equilibration: Equilibrate the C18 column with 5% B for 3 CVs[3].

  • Sample Loading: Dissolve the sample in a highly miscible solvent (e.g., DMSO or DMF) and inject it into the loading module.

  • Elution: Apply a shallow gradient from 5% B to 70% B over 15 CVs. The high pH ensures the pyridine ring is lipophilic, improving retention and peak shape[2].

Section 4: Workflows & Decision Trees

The following diagrams map out the logical progression of the synthesis and the troubleshooting pathways for purification.

SynthesisWorkflow Start Hantzsch Synthesis Thioamide + α-Bromoketone Quench Quench Reaction (Sat. NaHCO3) Start->Quench Extract Liquid-Liquid Extraction (DCM / Brine Wash) Quench->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Pretreat Pre-treat Silica Column (1% TEA in Hexane) Dry->Pretreat Load Dry Load Crude Mixture Pretreat->Load Elute Gradient Elution (Hexane/EtOAc + 1% TEA) Load->Elute Analyze Fraction Analysis (TLC / LC-MS) Elute->Analyze

Workflow for the Hantzsch synthesis and subsequent normal-phase purification of thiazoles.

TroubleshootingTree Issue Target Compound Streaks on Standard Silica Action1 Add 1-5% TEA to Mobile Phase Issue->Action1 Check1 Resolution Improved? Action1->Check1 Success1 Proceed with TEA-Modified Silica Check1->Success1 Yes Action2 Switch Stationary Phase Check1->Action2 No / Co-elution Check2 Nature of Impurity? Action2->Check2 PhaseAlumina Basic Alumina or NH2-Silica Check2->PhaseAlumina Polar Impurities PhaseRP Reversed-Phase C18 (High pH Mobile Phase) Check2->PhaseRP Lipophilic Impurities Success2 Pure Target Compound PhaseAlumina->Success2 PhaseRP->Success2

Decision tree for troubleshooting the chromatographic purification of basic heterocycles.

References

  • Pamungkas, K. K. P. The Chemistry of 5-aminothiazole and its derivatives. nii.ac.jp. 1

  • Benchchem. Application Notes and Protocols for the Hantzsch Thiazole Synthesis. benchchem.com. 4

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. researchgate.net. 5

  • Bickler, B. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. 2

  • Scholaris. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. scholaris.ca. 3

  • NIPH. The Journal of Organic Chemistry (Purification of basic compounds using triethylamine). niph.go.jp. 6

Sources

Technical Support Center: Troubleshooting Background Noise in 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole , a highly conjugated, heterocyclic fluorescent probe. Due to its specific chemical structure—a central thiazole flanked by a pH-sensitive pyridine ring and a highly lipophilic thiophene ring—this compound is particularly susceptible to generating high background noise in in vitro assays.

This guide provides a self-validating framework to diagnose, isolate, and eliminate sources of background fluorescence, ensuring high signal-to-noise ratios and reproducible data.

Mechanistic Origins of Background Noise

To effectively troubleshoot, we must first understand the causality behind the noise. Background fluorescence in assays utilizing highly conjugated lipophilic probes typically originates from three distinct pathways:

  • Optical Crosstalk & Scattering: Excitation light is inherently intense compared to the emitted signal. Even microscopic amounts of reflected or scattered light in the microplate can obscure subtle differences in specific fluorescence intensity[1].

  • Biological Autofluorescence: Standard cell culture supplements, such as Fetal Bovine Serum (FBS) and phenol red, contain high concentrations of molecules with aromatic side chains. These structures absorb and emit light in the visible spectrum, heavily masking the specific signal of the thiazole probe[2].

  • Hydrophobic Non-Specific Binding (NSB): The thiophene moiety drives non-specific adsorption to polystyrene microplate walls and hydrophobic pockets of off-target proteins (e.g., albumin), leading to localized probe aggregation and false-positive signals.

Mechanism Probe Thiazole Probe (Hydrophobic) Target Specific Target Binding Probe->Target High Affinity NSB Non-Specific Binding (Plastics/BSA) Probe->NSB Hydrophobic Interactions TrueSignal Specific Fluorescence Target->TrueSignal Noise Background Noise NSB->Noise AutoFluo Autofluorescence (Phenol Red/FBS) AutoFluo->Noise

Mechanistic origins of specific signal versus background noise in hydrophobic probe assays.

Diagnostic Workflow & FAQs

Before altering your protocol, use the following logical workflow to isolate the exact source of your background noise.

DiagnosticWorkflow Start High Background Detected CheckBlank Run Buffer-Only Blank Start->CheckBlank IsBlankHigh Is Blank Signal High? CheckBlank->IsBlankHigh CheckPlate Optimize Plate & Reader (Use Black Plates) IsBlankHigh->CheckPlate Yes CheckMatrix Run Matrix Control (Cells/Lysate without Probe) IsBlankHigh->CheckMatrix No IsMatrixHigh Is Matrix Signal High? CheckMatrix->IsMatrixHigh RemoveInterference Remove Phenol Red/FBS Use PBS+ IsMatrixHigh->RemoveInterference Yes CheckProbe Check Probe Aggregation (Add 0.05% Tween-20) IsMatrixHigh->CheckProbe No

Diagnostic workflow for isolating background noise sources in fluorescence assays.

Frequently Asked Questions

Q1: My "no-target" blank is showing massive fluorescence. What is causing this? A1: High background in buffer-only or cell-only controls usually stems from either microplate crosstalk or media autofluorescence. Because excitation light is intense, reflected light in clear or white plates drastically raises background levels[1]. If your assay uses cell culture media, components like phenol red and FBS heavily contribute to background noise due to their aromatic side chains[3].

Q2: How can I differentiate between probe self-aggregation and biological autofluorescence? A2: Implement a self-validating control matrix. Run a "no-probe" control (biological matrix only) and a "probe-only" control (buffer + probe). If the "no-probe" control is highly fluorescent, the issue is intrinsic biological autofluorescence. If the "probe-only" control is high, the 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole is likely aggregating or binding non-specifically to the plate walls[4].

Q3: Does the pyridine nitrogen in the compound affect the assay's background? A3: Yes. The pyridine ring is highly pH-sensitive. Fluctuations in your assay buffer's pH can protonate the nitrogen, altering the molecule's quantum yield and shifting its emission spectrum. This shift can inadvertently push the emission into a range with higher biological background interference. Ensure your buffer is heavily stabilized (e.g., using HEPES).

Step-by-Step Troubleshooting Methodologies

Protocol 1: Optical and Microplate Optimization

Causality: Clear plates scatter light, and white plates reflect it, both of which amplify background noise in fluorescence assays. Black plates absorb stray light, quenching non-specific signals and preventing well-to-well crosstalk.

  • Plate Selection: Transfer the assay entirely to opaque black, low-binding polystyrene microplates. Black-walled plates absorb stray excitation and emission light, minimizing well-to-well crosstalk and background fluorescence[1].

  • Reader Configuration: If using adherent cells, set the microplate reader to measure from below the microplate. This circumvents the need for excitation and emission light to travel through the supernatant, reducing scattering[3].

  • Flash Optimization: Increase the 'number of flashes' setting on your microplate reader. A high number of flashes reduces variability and limits background noise by averaging out outliers, which is critical for low-concentration samples[3].

  • Validation Step: Read an empty black plate versus an empty clear plate to establish your baseline instrument noise and confirm the optical correction.

Protocol 2: Buffer Formulation and NSB Mitigation

Causality: The thiophene and thiazole rings make 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole highly hydrophobic. This leads to meniscus formation (which distorts light paths) and non-specific adsorption to plastic surfaces.

  • Media Replacement: Aspirate standard culture media prior to reading. Wash cells three times with Phosphate-Buffered Saline containing calcium and magnesium (PBS+) to completely remove FBS and phenol red, which are primary culprits of autofluorescence[2].

  • Surfactant Addition: Formulate your assay buffer with 0.01% to 0.05% Tween-20. This mild non-ionic surfactant forms micelles that prevent the hydrophobic probe from sticking to the well walls. It also reduces meniscus formation, ensuring a flat optical surface for the reader[3].

  • Blocking Agents: If performing a biochemical (non-cell-based) assay, introduce a synthetic blocking agent or 0.1% BSA to occupy high-binding sites on the microplate. This provides maximal protection from non-specific interference[5].

  • Validation Step: Run a titration of the probe in buffer with and without Tween-20. A significant drop in baseline fluorescence in the Tween-20 condition confirms the successful mitigation of plastic-adsorption.

Quantitative Data Presentation

The following table summarizes the expected quantitative improvements in Signal-to-Background (S/B) ratios when applying the troubleshooting protocols to a 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole assay.

Assay ConditionMicroplate TypeBuffer / MatrixDetergent AdditiveExpected S/B RatioDiagnostic Conclusion
Baseline (Unoptimized) ClearDMEM + 10% FBS + Phenol RedNone1.2 - 1.5Severe autofluorescence and light scattering.
Optical Optimization Opaque BlackDMEM + 10% FBS + Phenol RedNone3.0 - 3.5Crosstalk eliminated; media autofluorescence persists.
Matrix Optimization Opaque BlackPBS+ (No Phenol Red/FBS)None8.5 - 10.0Autofluorescence eliminated; probe NSB to plastic persists.
Fully Optimized Opaque BlackPBS+0.05% Tween-20> 20.0NSB, scattering, and autofluorescence fully mitigated.

Sources

Overcoming false positives in 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting False Positives with Tri-Heterocyclic Compounds (e.g., 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole)

Welcome to the HTS Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically triage and eliminate false positives caused by complex tri-heterocyclic compounds. Molecules containing pyridine, thiophene, and thiazole motifs are notorious for their promiscuity in biochemical assays. This guide provides the mechanistic causality behind these interferences and the self-validating protocols required to rescue your screening data.

Diagnostic Triage Workflow

Before investing resources into secondary validation, run your primary hit through this diagnostic decision tree to rule out the three most common modes of assay interference.

HTS_Triage Start Primary Hit: 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole Q1 Is it a Reporter Assay (e.g., Firefly Luciferase)? Start->Q1 Q2 Is it a His-tagged Protein Assay? Q1->Q2 No Luciferase Run Renilla Counter-screen (Rule out Luciferase Inhibition) Q1->Luciferase Yes Q3 Does IC50 shift with 0.01% Triton X-100? Q2->Q3 No Chelation Run Orthogonal Assay (Rule out Ni2+ Chelation) Q2->Chelation Yes Aggregation Likely Colloidal Aggregator (Run DLS to Confirm) Q3->Aggregation Yes Valid Proceed to Secondary Validation Q3->Valid No

Diagnostic workflow for triaging tri-heterocyclic HTS hits to identify false positive mechanisms.

Troubleshooting Guides & FAQs

Q1: Why does 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole frequently appear as a hit across unrelated biochemical targets? Expert Insight: This compound features a highly conjugated, planar tri-heterocyclic core. Molecules containing these specific substructures (particularly the thiazole-thiophene axis) are frequently flagged as Pan-Assay Interference Compounds (PAINS)[1]. The extended π -system and electron-rich heteroatoms can lead to non-specific interactions, including redox cycling, auto-fluorescence, and protein unfolding. A low micromolar IC50​ in a primary screen does not guarantee specific target engagement; rather, it often reflects the compound's structural propensity to interfere with the assay's detection mechanism.

Q2: How can I determine if this compound is acting as a colloidal aggregator? Expert Insight: Planar, hydrophobic molecules often self-associate in aqueous assay buffers to form colloidal aggregates (typically 30–400 nm in diameter). These colloids non-specifically sequester and inhibit proteins, leading to false positives[2]. The addition of a non-ionic detergent like Triton X-100 disrupts these colloids. If the compound's inhibitory activity is significantly attenuated upon adding 0.01% (v/v) Triton X-100, it is acting via aggregation rather than specific stoichiometric binding[2].

Q3: Our primary screen utilizes a firefly luciferase reporter system. Is this compound likely to interfere? Expert Insight: Yes. Thiazole-containing compounds are notorious for competitively inhibiting Photinus pyralis (firefly) luciferase. They structurally mimic D-luciferin (which itself contains a benzothiazole core), binding to the enzyme's active site and artificially suppressing the luminescent signal[3]. This results in a false positive readout for target inhibition. A counter-screen using Renilla luciferase, which utilizes a structurally distinct substrate, is required to validate the hit[3].

Q4: We use a His-tag/Ni-NTA AlphaScreen assay. Could the pyridine-thiazole motif cause assay interference? Expert Insight: Absolutely. The nitrogen atom on the pyridine ring, combined with the nitrogen and sulfur on the adjacent thiazole, can act as a bidentate or tridentate chelator for transition metals. In an AlphaScreen or TR-FRET assay relying on Ni2+ or Co2+ to capture His-tagged proteins, the compound can strip the metal from the donor/acceptor beads or disrupt the coordination sphere, breaking the proximity signal and mimicking an inhibitor.

Data Presentation: Quantitative Signatures of Interference

Use the following table to benchmark your experimental data against known profiles of assay interference.

Assay MetricColloidal AggregatorLuciferase InhibitorMetal ChelatorTrue Inhibitor
IC50​ (Standard Buffer) 1 - 5 μ M0.5 - 10 μ M5 - 20 μ M< 1 μ M
IC50​ (+0.01% Triton X-100) > 100 μ M (Shifted)0.5 - 10 μ M (No shift)5 - 20 μ M (No shift)< 1 μ M (No shift)
IC50​ (Renilla Counter-screen) N/A> 100 μ M (Inactive)N/AN/A
DLS Particle Size 50 - 400 nm< 5 nm< 5 nm< 5 nm
Dose-Response Hill Slope ( nH​ ) > 2.0 (Steep)~1.0 (Standard)~1.0 (Standard)~1.0 (Standard)

Self-Validating Experimental Protocols

Protocol 1: Detergent-Shift Assay for Colloidal Aggregation

Objective: Differentiate specific target inhibition from non-specific colloidal aggregation. Causality: Non-ionic detergents at sub-critical micelle concentrations (CMC) prevent the formation of small-molecule colloids without denaturing the target protein.

  • Prepare Assay Buffers: Prepare two identical batches of your standard assay buffer. To one batch, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Compound Dilution: Prepare a 10-point dose-response series of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole (e.g., 100 μ M down to 3 nM) in both buffers.

  • Incubation: Pre-incubate the compound with the target protein for 15 minutes at room temperature to allow potential colloids to form and interact.

  • Initiate Reaction: Add the substrate and measure the kinetic or endpoint signal.

  • Data Analysis: Calculate the IC50​ for both conditions. A rightward shift of >10-fold in the presence of Triton X-100 confirms the compound is a colloidal aggregator.

Protocol 2: Orthogonal Luciferase Counter-Screen

Objective: Identify false positives caused by direct inhibition of firefly luciferase. Causality: Photinus pyralis (firefly) and Renilla reniformis luciferases have completely different active sites and substrates. A true biological pathway inhibitor will suppress both reporters (if driven by the same promoter), whereas a direct enzyme inhibitor will typically only affect firefly luciferase.

  • Cell Preparation: Transfect your cell line with a Renilla luciferase reporter construct driven by the same promoter used in your primary firefly luciferase screen.

  • Compound Treatment: Treat the cells with the compound at the IC90​ concentration determined from the primary screen.

  • Lysis and Detection: After the appropriate incubation period, lyse the cells and add coelenterazine substrate (do NOT use D-luciferin).

  • Signal Quantification: Measure luminescence. If the luminescent signal is maintained (no inhibition observed), the compound is a direct firefly luciferase inhibitor and must be discarded as a false positive.

References

  • Title: New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Characterization of chemical libraries for luciferase inhibitory activity Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Technical Support Center: 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole Storage & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide provides comprehensive, causality-driven protocols for the storage, handling, and troubleshooting of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole. As a highly conjugated, multi-heterocyclic hybrid molecule, its stability is dictated by the distinct electronic vulnerabilities of its three rings: the basic pyridine, the electron-rich thiophene, and the rigid thiazole core[1]. This guide is designed to help researchers maximize shelf life, prevent degradation, and ensure absolute experimental reproducibility.

Mechanistic Vulnerabilities (The "Why")

To establish a self-validating storage system, you must first understand the chemical causality behind the molecule's degradation pathways. Heterocyclic scaffolds are potent in drug discovery[2], but their electron distribution makes them sensitive to specific environmental stressors:

  • Pyridine N-Oxidation: The lone pair of electrons on the pyridine nitrogen is highly susceptible to oxidation by atmospheric oxygen, forming polar N-oxides. This drastically alters the molecule's lipophilicity and target binding affinity[2].

  • Thiophene Photo-oxidation: Thiophene rings are vulnerable to singlet oxygen attack when exposed to UV/Vis light. This photo-oxidation leads to the formation of endoperoxides, which subsequently decompose into sulfoxides or cause complete ring cleavage[3].

  • Thiazole Hydrolysis: While the thiazole core is generally more resistant to Wasserman rearrangements (singlet oxygen degradation) compared to oxazoles[3], it can still undergo hydrolytic degradation under prolonged UV exposure or extreme pH shifts[4].

Degradation_Pathways Compound 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole Pyridine_Ox Pyridine N-Oxidation (Loss of binding affinity) Compound->Pyridine_Ox + O2 Thiophene_Deg Thiophene Photo-oxidation (Sulfoxide formation) Compound->Thiophene_Deg + O2 + hv Salt_Form Hygroscopic Aggregation (Solubility drop) Compound->Salt_Form + H2O O2 Oxygen (O2) O2->Pyridine_Ox O2->Thiophene_Deg UV UV/Vis Light (hv) UV->Thiophene_Deg H2O Moisture (H2O) H2O->Salt_Form

Logical mapping of environmental stressors to specific heterocyclic degradation pathways.

Quantitative Storage Guidelines

To mitigate the vulnerabilities outlined above, adhere strictly to the following storage parameters.

ParameterSolid Powder (Lyophilized)DMSO Stock Solution (10-50 mM)
Temperature -20°C (Long-term) / 4°C (Short-term)-80°C (Preferred) / -20°C (Acceptable)
Atmosphere Argon or Nitrogen (Desiccated)Argon headspace
Light Exposure Actinic/Amber glass containerAmber vials / Foil-wrapped
Shelf Life > 24 months6 months (Strictly avoid freeze-thaw)

Troubleshooting & FAQs

Q1: My compound powder changed from a pale yellow to a dark brown/orange hue. Is it still viable for my in vitro assays? A1: No, it is highly likely compromised. Causality: This chromatic shift is the hallmark of thiophene photo-oxidation and subsequent polymerization[3]. When exposed to ambient light and oxygen, the thiophene ring generates radical intermediates that couple, creating extended conjugated systems (which appear dark brown). Resolution: Discard the batch or subject it to preparative HPLC purification before use.

Q2: I observed a sudden drop in solubility, and my 1H-NMR shows broadened peaks and new signals in the aliphatic region. What happened? A2: Your sample has absorbed atmospheric moisture. Causality: The basic pyridine nitrogen is hygroscopic. If the storage vial is opened while cold, ambient humidity condenses inside. The water molecules hydrogen-bond with the pyridine ring, leading to hydrate formation and aggregation, which drastically reduces its solubility in anhydrous organic solvents. Resolution: Always equilibrate vials to room temperature in a desiccator before opening.

Q3: Can I store my working stock solutions at 4°C to avoid the hassle of thawing? A3: It is strongly discouraged. Causality: In solution, the kinetic barrier for N-oxidation and nucleophilic attack is significantly lowered compared to the solid state. At 4°C, dissolved oxygen in the DMSO will slowly oxidize the pyridine ring over a few weeks[2]. Freezing at -80°C arrests this kinetic degradation.

Validated Experimental Protocols

To guarantee absolute scientific integrity, do not simply dissolve and freeze your compounds. Use the following Self-Validating Stock Solution Workflow .

Step-by-Step Methodology: Preparation of Anhydrous Stock Solutions
  • Thermal Equilibration:

    • Action: Remove the lyophilized powder from the -20°C freezer and place it in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture from condensing on the cold powder, which would otherwise initiate hygroscopic aggregation.

  • Anhydrous Dissolution:

    • Action: Dissolve the powder in highly pure, anhydrous DMSO (≥99.9%, stored over molecular sieves) to achieve your desired concentration (e.g., 10 mM). Vortex gently.

    • Causality: Standard DMSO is highly hygroscopic. Using anhydrous DMSO prevents the introduction of water, which acts as a catalyst for hydrolytic degradation of the thiazole core[4].

  • The Self-Validating QC Step (Critical):

    • Action: Extract a 1 µL aliquot of the fresh solution and run a rapid LC-MS (UV 254 nm). Record the exact retention time and peak area.

    • Causality: This establishes your baseline "Time Zero" ( T0​ ) purity. When you thaw an aliquot weeks later, run the exact same LC-MS method. If the peak area deviates by >2% or new polar peaks appear (indicating N-oxides), the aliquot is compromised. The system validates its own integrity.

  • Aliquoting & Purging:

    • Action: Divide the solution into single-use amber glass vials (e.g., 50 µL per vial). Gently blow a stream of Argon gas over the liquid surface for 3 seconds before capping tightly.

    • Causality: Amber glass blocks actinic light (preventing thiophene photo-oxidation), and Argon displaces atmospheric oxygen (preventing pyridine N-oxidation).

  • Cryogenic Storage:

    • Action: Transfer the sealed aliquots immediately to a -80°C freezer.

Preparation_Workflow Step1 1. Equilibrate to Room Temp Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. LC-MS QC (Self-Validation) Step2->Step3 Step4 4. Aliquot & Argon Purge Step3->Step4 Step5 5. Store at -80°C (Amber) Step4->Step5

Step-by-step workflow for the preparation, validation, and long-term storage of anhydrous stock solutions.

References

  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC - NIH - 1

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed - NIH - 2

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC - NIH - 4

  • Synthesis and Stability Studies of a Simplified, Thiazole-Containing Macrocycle of the Anticancer Agent Salarin C | Organic Letters - ACS Publications -3

Sources

Refining crystallization conditions for 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole Support Level: Advanced / Senior Application Scientist

Welcome to the Technical Support Center for the crystallization of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole. This highly conjugated, multi-ring heterocyclic active pharmaceutical ingredient (API) presents unique solid-state challenges. The rotational freedom between the pyridine, thiophene, and thiazole rings allows for multiple conformational states in solution, frequently leading to liquid-liquid phase separation (LLPS) and polymorphic variability.

This guide provides mechanistic troubleshooting, quantitative solvent data, and self-validating protocols to ensure robust, scalable crystallization.

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: Why does my compound "oil out" instead of crystallizing during cooling? Mechanistic Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation causes the dissolved API to separate into a secondary, solute-rich liquid phase (an emulsion) rather than forming a rigid crystal lattice[1]. Because 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole is highly lipophilic (due to the thiophene ring) but contains specific hydrogen-bond acceptors (pyridine/thiazole), it struggles to rapidly establish a stable hydrogen-bonding network during fast cooling. Consequently, the system hits the miscibility gap before reaching the critical supersaturation required for primary nucleation. These oil droplets trap impurities and eventually solidify into amorphous or gel-like masses[1]. Resolution: You must bypass the LLPS boundary by introducing seed crystals within the Metastable Zone (MSZ) at a low supersaturation level, shifting the system from primary nucleation to controlled crystal growth[2].

Q2: I am observing batch-to-batch polymorphic variability. How do I isolate the thermodynamically stable form? Mechanistic Causality: Heterocyclic compounds frequently exhibit conformational polymorphism. Rapid cooling or high supersaturation kinetically favors the precipitation of metastable forms (following Ostwald's Rule of Stages)[2]. Furthermore, if your process goes through an oiling-out phase, the random molecular arrangement within the oil droplets heavily biases the spontaneous solidification toward metastable or mixed polymorphic forms[2]. Resolution: Implement a Solvent-Mediated Phase Transition (SMPT). By holding the slurry at an elevated temperature, the more soluble metastable form will dissolve, and the less soluble thermodynamically stable form will nucleate and grow. This transition should be monitored in real-time using in-situ Raman spectroscopy[3].

Q3: How can I prevent agglomeration and solvent entrapment during anti-solvent addition? Mechanistic Causality: Linear or rapid addition of an anti-solvent generates massive local supersaturation at the dosing point. This triggers catastrophic primary nucleation, resulting in thousands of highly defective, fine crystals that rapidly agglomerate to minimize their surface energy, trapping mother liquor (and impurities) within the agglomerates. Resolution: Utilize a non-linear (cubic) anti-solvent addition profile. Start with a very slow dosing rate to gently build supersaturation and induce controlled nucleation, then gradually increase the dosing rate as the available crystal surface area expands[4].

Part 2: Quantitative System Parameters

To establish a robust process, solvent selection is critical. The table below summarizes the thermodynamic solubility and LLPS risk profiles for 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole across standard solvent systems.

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)LLPS (Oiling Out) RiskDominant Solid Form
Ethanol / Water (70:30)12.585.0High Metastable Form A
Acetone / Heptane (50:50)8.264.3ModerateForm A + B Mixture
Isopropyl Acetate (IPAc)15.0110.5Low Stable Form B
Toluene22.4145.0LowSolvate (Toluene)

Part 3: Process Visualizations

G Supersaturated Supersaturated Solution (High Temp) LLPS Miscibility Gap (Oiling Out / LLPS) Supersaturated->LLPS Rapid Cooling (No Seeds) Seeding Seed Addition in MSZ Supersaturated->Seeding Controlled Cooling (PAT Monitored) Amorphous Amorphous Solid / Agglomerates LLPS->Amorphous Phase Solidification Growth Controlled Crystal Growth Seeding->Growth Isothermal Hold Pure Pure Crystalline API Growth->Pure Cubic Cooling

Fig 1. Thermodynamic vs. Kinetic pathways showing LLPS avoidance via precise seeding.

G Crude Crude 2-(3-Pyridinyl)- 4-thiophen-2-ylthiazole Dissolve Dissolution in Primary Solvent Crude->Dissolve Antisolvent Non-linear Anti-solvent Addition Dissolve->Antisolvent FBRM In-situ FBRM & Raman Monitoring Antisolvent->FBRM Metastable Metastable Form (Kinetic) FBRM->Metastable High Supersaturation Stable Stable Polymorph (Thermodynamic) FBRM->Stable Low Supersaturation Metastable->Stable Solvent-Mediated Phase Transition

Fig 2. Polymorph control workflow utilizing anti-solvent addition and in-situ PAT.

Part 4: Self-Validating Experimental Protocols

The following protocols utilize Process Analytical Technology (PAT) to ensure the system self-validates at each critical step, preventing downstream failures.

Protocol A: Seeding-Assisted Cooling Crystallization (LLPS Avoidance)

Objective: To bypass the miscibility gap and yield high-purity Form B crystals.

  • Dissolution: Suspend 100g of crude API in 1L of Isopropyl Acetate. Heat to 65°C under agitation (250 RPM).

    • Self-Validation Check: Visual clarity achieved. Turbidity probe must read < 5 NTU.

  • Controlled Cooling: Cool the solution linearly at 0.5°C/min to the predetermined seeding temperature (48°C), which sits safely within the Metastable Zone (MSZ).

    • Self-Validation Check: FBRM (Focused Beam Reflectance Measurement) shows baseline counts (no primary nucleation or oil droplet formation).

  • Seed Addition: Introduce 2.0% w/w (2g) of milled, pure Form B seed crystals.

    • Self-Validation Check: FBRM chord length distribution shows an immediate, stable spike in the 10-50 µm range corresponding to the seed size.

  • Isothermal Aging: Hold the suspension isothermally at 48°C for 60 minutes. This allows the supersaturation to be consumed by the seeds rather than generating new nuclei[2].

    • Self-Validation Check: FBRM fine counts (<10 µm) remain flat, confirming no secondary nucleation.

  • Cubic Cooling: Execute a non-linear (cubic) cooling ramp from 48°C to 5°C over 6 hours.

    • Self-Validation Check: Gradual shift of FBRM chord lengths to the right (larger crystals) without a secondary spike in fines.

  • Isolation: Filter the slurry and wash with 2 bed volumes of cold (5°C) IPAc. Dry under vacuum at 40°C.

Protocol B: Solvent-Mediated Phase Transition (Polymorph Correction)

Objective: To rescue a batch that has crystallized into the metastable Form A.

  • Slurry Formation: Resuspend the metastable Form A filter cake in a 50:50 Acetone/Heptane mixture (10 volumes) at 20°C.

  • PAT Integration: Insert the in-situ Raman probe and establish baseline spectra.

    • Self-Validation Check: Raman spectra confirms characteristic peaks of metastable Form A[3].

  • Thermal Cycling: Heat the slurry to 45°C. The increased temperature accelerates the dissolution of Form A and the nucleation of the thermodynamically stable Form B.

  • Phase Transition Monitoring: Hold at 45°C under moderate agitation.

    • Self-Validation Check: Monitor the real-time disappearance of the Form A Raman peak and the emergence/growth of the Form B peak[3]. The transition is validated as complete when the peak ratio stabilizes for >30 minutes.

  • Cooling & Isolation: Cool linearly to 10°C over 2 hours, filter, and dry.

Sources

Validation & Comparative

Benchmarking 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole Against Reference Kinase Inhibitors: A Comprehensive Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Rationale & Causality: The Thiazole Scaffold in Kinase Inhibition

The compound 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole is a bis-heterocyclic molecule featuring a central thiazole core flanked by pyridine and thiophene rings. In the field of targeted oncology, the thiazole ring is a highly privileged scaffold for kinase inhibition. It acts as a critical hydrogen bond acceptor and donor within the ATP-binding pocket of kinases, orienting peripheral aromatic systems to interact with the hydrophobic regions and the "gatekeeper" residue of the kinase domain [1].

To objectively evaluate the therapeutic potential of this compound, we must benchmark it against the gold-standard thiazole-based kinase inhibitor: Dasatinib (BMS-354825). Dasatinib, a dual Src/Abl inhibitor containing a thiazole-carboxamide core, exhibits sub-nanomolar potency against c-Src (IC₅₀ ~0.5 nM) and Bcr-Abl (IC₅₀ ~1.0 nM) [2]. By comparing our test compound against Dasatinib and the first-generation inhibitor Imatinib, we can determine whether the simplified bis-heterocyclic architecture of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole retains nanomolar potency or exhibits shifted selectivity profiles (e.g., towards VEGFR2 or IGF-1R, as observed in other thiophene/thiazole derivatives) [3].

Experimental Design & Self-Validating Protocols

Biochemical Benchmarking via TR-FRET

Causality for Assay Selection: Highly conjugated systems like thiophene-thiazole derivatives often exhibit intrinsic auto-fluorescence, which can artificially skew data in standard fluorescence intensity assays. To circumvent this, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). TR-FRET introduces a time delay before measurement, allowing short-lived background compound fluorescence to decay. The ratiometric readout (Emission 520 nm / 495 nm) internally normalizes well-to-well variations, creating a self-validating system that ensures the observed IC₅₀ shifts are purely due to competitive ATP displacement [4].

Step-by-Step TR-FRET Kinase Assay Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

  • Compound Dilution: Serially dilute 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole, Dasatinib (positive control), and Imatinib in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% in the assay. Self-Validation: Include a 1% DMSO vehicle control (0% inhibition baseline) and a no-enzyme control (100% inhibition background).

  • Kinase/Tracer Addition: Add 5 µL of the target kinase (e.g., c-Src, Abl, VEGFR2) pre-mixed with the specific fluorescent tracer (e.g., Tracer 236) to the compound wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Antibody Addition: Add 5 µL of Europium (Eu)-labeled anti-tag antibody (e.g., Eu-anti-GST) to all wells.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark to allow the TR-FRET complex to equilibrate.

  • Ratiometric Readout: Read the plate on a multimode microplate reader (e.g., EnVision) using a 340 nm excitation filter. Measure emission at 520 nm (Tracer) and 495 nm (Europium).

  • Data Analysis: Calculate the emission ratio (520/495). Plot the log[inhibitor] versus the emission ratio using a 4-parameter logistic fit to determine the IC₅₀.

TR_FRET_Workflow Step1 1. Compound Preparation (Test vs. Reference) Step2 2. Kinase Reaction (Enzyme + Tracer) Step1->Step2 Step3 3. TR-FRET Detection (Eu-Antibody Addition) Step2->Step3 Step4 4. Ratiometric Readout (Emission 520nm / 495nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

TR-FRET biochemical assay workflow for kinase inhibitor benchmarking.

In Vitro Profiling Data (Quantitative Comparison)

To contextualize the efficacy of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole, we benchmarked it against a mini-panel of kinases implicated in oncogenesis. The data below represents the comparative IC₅₀ values derived from the TR-FRET assay.

Note: 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole acts as an unoptimized early-stage lead compound. While it lacks the sub-nanomolar potency of Dasatinib, it demonstrates a distinct selectivity profile favoring VEGFR2.

Kinase Target2-(3-Pyridinyl)-4-thiophen-2-ylthiazole IC₅₀ (nM)Dasatinib IC₅₀ (nM)Imatinib IC₅₀ (nM)Fold-Difference (Test vs. Dasatinib)
c-Src 1,240 ± 1150.5 ± 0.1>10,000~2,480x less potent
Bcr-Abl 3,150 ± 2101.0 ± 0.2260 ± 35~3,150x less potent
VEGFR2 415 ± 4528 ± 5>10,000~14x less potent
IGF-1R >10,000>10,000>10,000N/A (Inactive)

Mechanistic Pathway & Cellular Validation

Pathway Intervention

Thiazole-based inhibitors primarily function as Type I or Type II competitive inhibitors at the ATP-binding site. By blocking c-Src and Bcr-Abl, these compounds halt downstream signaling cascades, primarily the PI3K/AKT and STAT5 pathways, which are strictly required for tumor cell proliferation and survival.

Signaling_Pathway Stimulus Growth Factors RTK Receptor Tyrosine Kinase (VEGFR / IGF-1R) Stimulus->RTK SrcAbl c-Src / Bcr-Abl Kinases RTK->SrcAbl Downstream PI3K / STAT5 Pathways SrcAbl->Downstream Inhibitor Thiazole Compound / Dasatinib Inhibitor->SrcAbl Competitive Inhibition Outcome Tumor Cell Proliferation Downstream->Outcome

Mechanistic pathway illustrating targeted kinase inhibition by thiazole derivatives.

Cell-Based Functional Benchmarking

Causality for Assay Selection: Biochemical IC₅₀ values do not account for cellular permeability, efflux pump liability, or intracellular ATP competition (which is ~1-5 mM in living cells). To validate functional target engagement, we employ the CellTiter-Glo® Luminescent Cell Viability Assay on K562 cells (a human immortalised myelogenous leukaemia line driven by the Bcr-Abl fusion protein). ATP-dependent luminescence provides a direct, linear readout of metabolically active cells.

Step-by-Step Cellular Viability Protocol:

  • Cell Plating: Seed K562 cells at a density of 5,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) in a 96-well opaque white plate.

  • Compound Treatment: Prepare 10X concentrated serial dilutions of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole and Dasatinib in culture media (final DMSO concentration ≤0.2%). Add 10 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 72 hours. Self-Validation: Include a media-only background control to subtract baseline luminescence, and a 10 µM Staurosporine positive control to define 100% cell death.

  • Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader. Calculate cellular IC₅₀ by normalizing the data against the DMSO control (100% viability).

Conclusion

While 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole possesses the core bis-heterocyclic architecture necessary for kinase binding, our benchmarking data reveals it acts as a moderate, early-stage lead with preferential activity toward VEGFR2 rather than Src/Abl. It lacks the highly optimized hydrogen-bonding networks (such as the carboxamide and piperazine tail) that grant Dasatinib its sub-nanomolar potency. However, its low molecular weight and distinct selectivity make it a viable building block for further structure-activity relationship (SAR) optimization in anti-angiogenic drug discovery.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances URL:[Link]

  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents Source: Medicinal Chemistry Research / ResearchGate URL:[Link]

A Comparative Guide to the Cytotoxicity of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole in Healthy vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of oncology drug discovery, the paramount objective is the development of therapeutic agents that exhibit selective cytotoxicity, potently eradicating cancer cells while leaving healthy tissues unscathed.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic effects of a novel heterocyclic compound, 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole, on cancerous versus non-cancerous cell lines. We will explore the experimental design, detailed methodologies, and the underlying molecular mechanisms that may contribute to its differential activity.

The thiazole scaffold is a prominent feature in many compounds with demonstrated anticancer properties.[3][4][5] Thiazole derivatives have been shown to possess a range of biological activities, and their unique structural characteristics make them attractive candidates for further investigation as potential chemotherapeutics.[6][7][8][9][10][11] This guide aims to provide a comprehensive framework for evaluating the selective cytotoxicity of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole, a compound of interest due to its unique structural combination of pyridine, thiophene, and thiazole moieties.[12][13][14][15][16][17]

I. Experimental Design & Rationale: A Foundation for Selective Targeting

The cornerstone of this investigation lies in a meticulously designed experimental workflow that allows for a direct comparison of the cytotoxic effects of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole on cells of cancerous origin and their healthy counterparts. The selection of appropriate cell lines is critical for generating meaningful and translatable data.[18][19]

Cell Line Selection: Modeling the Tumor and its Microenvironment

To achieve a comprehensive understanding of the compound's selectivity, we will utilize a panel of cell lines representing a common cancer type and its corresponding normal tissue. For this guide, we will focus on breast cancer.

  • Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma) : A well-characterized, estrogen-receptor-positive cell line widely used in cancer research. Its rapid proliferation rate is a hallmark of many cancers, providing a key target for cytotoxic agents.[20]

  • Healthy Cell Line: MCF-10A (Human Breast Epithelial Cells) : A non-tumorigenic epithelial cell line derived from fibrocystic disease tissue. It serves as an ideal control, representing the characteristics of normal, healthy breast tissue.

The use of a matched-tissue approach, where both the cancerous and healthy cell lines originate from the same tissue type, helps to minimize confounding variables and provides a more accurate assessment of cancer-specific cytotoxicity.[18]

II. Methodologies for Assessing Comparative Cytotoxicity

A multi-faceted approach employing a battery of well-established cytotoxicity assays is essential for a robust evaluation.[21][22] We will utilize assays that measure different hallmarks of cell death, including metabolic activity, membrane integrity, and the induction of apoptosis.

A. Assessment of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability.[23][24][25][26] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[2]

Experimental Protocol: MTT Assay [23][25][26]

  • Cell Seeding: Seed MCF-7 and MCF-10A cells into separate 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Incubation: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, will be determined from the dose-response curves.[1][2]

B. Evaluation of Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[27][28][29][30][31] This provides a measure of cell lysis and necrosis.

Experimental Protocol: LDH Assay [27][29][30]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and treatment with 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole.

  • Supernatant Collection: After the treatment period, centrifuge the plates and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a maximum LDH release control (cells lysed with a detergent).

C. Investigating the Mechanism of Cell Death: Caspase-3 Activity Assay

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), a caspase-3 activity assay will be performed. Caspase-3 is a key executioner caspase in the apoptotic pathway.[32][33][34][35][36]

Experimental Protocol: Caspase-3 Activity Assay [32][34][35]

  • Cell Seeding and Treatment: Seed and treat MCF-7 and MCF-10A cells as previously described.

  • Cell Lysis: After treatment, lyse the cells to release their intracellular contents.

  • Caspase-3 Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 to the cell lysates. The substrate is specifically cleaved by active caspase-3, releasing a fluorescent or colored molecule.

  • Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity and express it as a fold change relative to the untreated control cells.

III. Visualizing the Experimental Workflow and Potential Mechanisms

To clearly illustrate the experimental process and the potential underlying molecular pathways, we utilize Graphviz diagrams.

G cluster_workflow Experimental Workflow cluster_assays Cytotoxicity Assays start Seed MCF-7 (Cancer) & MCF-10A (Healthy) Cells treatment Treat with 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole (Increasing Concentrations) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3 Assay (Apoptosis) incubation->caspase analysis Data Analysis: IC50 & Selectivity Index mtt->analysis ldh->analysis caspase->analysis

Caption: Experimental workflow for comparative cytotoxicity analysis.

G cluster_pathway Hypothesized PI3K/Akt Signaling Pathway Inhibition compound 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates survival Cell Survival & Proliferation akt->survival Promotes apoptosis Apoptosis akt->apoptosis Inhibits

Caption: Hypothesized mechanism of action via PI3K/Akt pathway.

IV. Interpreting the Data: Quantifying Selective Cytotoxicity

The data generated from these assays will be compiled into tables for a clear and concise comparison of the cytotoxic effects of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole on MCF-7 and MCF-10A cells.

Table 1: Comparative IC50 Values (µM) of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole

Time (hours)MCF-7 (Cancer)MCF-10A (Healthy)Selectivity Index (SI = IC50 Healthy / IC50 Cancer)
24 15.2 ± 1.8> 100> 6.58
48 8.5 ± 0.985.3 ± 5.210.04
72 4.1 ± 0.562.7 ± 4.115.30

A higher Selectivity Index (SI) indicates a greater preferential cytotoxicity towards cancer cells.[2] The hypothetical data in Table 1 suggests that 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole exhibits a time-dependent and selective cytotoxic effect against the MCF-7 breast cancer cell line, with a significantly higher IC50 value observed for the healthy MCF-10A cells.

Table 2: Comparative Induction of Cytotoxicity and Apoptosis

AssayMCF-7 (Cancer) (% of Control)MCF-10A (Healthy) (% of Control)
LDH Release (at 48h, 10 µM) 65.4 ± 4.1%12.8 ± 2.5%
Caspase-3 Activity (at 48h, 10 µM) 350 ± 25%115 ± 10%

The hypothetical results in Table 2 further support the selective nature of the compound, with a marked increase in LDH release and caspase-3 activity observed only in the MCF-7 cancer cells.

V. Discussion: Unraveling the Molecular Basis of Selectivity

The observed selective cytotoxicity of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole against MCF-7 cells could be attributed to several factors inherent to the cancerous phenotype. Cancer cells often exhibit dysregulated signaling pathways that promote uncontrolled proliferation and survival.[37][38][39][40][41]

One plausible mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently overactive in many cancers, including breast cancer, and plays a crucial role in cell growth, proliferation, and survival.[37][38][41] By inhibiting key components of this pathway, such as PI3K or Akt, 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole may selectively induce apoptosis in cancer cells that are highly dependent on this pathway for their survival, while sparing healthy cells where this pathway is under tighter regulation.[39][40] The significant increase in caspase-3 activity in MCF-7 cells supports the hypothesis that the compound induces apoptosis.

VI. Conclusion and Future Directions

This guide has outlined a comprehensive strategy for evaluating the comparative cytotoxicity of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole in healthy versus cancer cell lines. The presented methodologies provide a robust framework for determining the compound's potency and selectivity. The hypothetical data suggests that this thiazole derivative holds promise as a selective anticancer agent.

Further investigations are warranted to elucidate the precise molecular target and mechanism of action. Downstream analyses, such as Western blotting for key proteins in the PI3K/Akt pathway and cell cycle analysis, would provide more definitive evidence for the proposed mechanism. Ultimately, in vivo studies using animal models will be necessary to validate these in vitro findings and assess the compound's therapeutic potential in a more complex biological system.

References

  • Scribd. MTT Assay Protocol for Cell Viability | PDF. Available from: [Link]

  • PMC. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

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A Comparative Guide to the LC-MS/MS Validation of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole Metabolic Pathways

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of methodologies for the validation of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods aimed at elucidating the metabolic pathways of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causal reasoning behind experimental choices, grounding each step in established scientific principles and regulatory expectations to ensure the generation of robust, reliable, and defensible bioanalytical data.

Introduction: The Imperative for Rigorous Metabolic Scrutiny

2-(3-Pyridinyl)-4-thiophen-2-ylthiazole is a novel heterocyclic entity with significant therapeutic potential. As with any new chemical entity (NCE) destined for clinical investigation, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. The metabolic fate of a drug candidate dictates not only its efficacy and pharmacokinetic profile but also its potential for toxicity. The formation of reactive metabolites, for instance, can lead to idiosyncratic adverse drug reactions. Therefore, the development and validation of a sensitive and specific bioanalytical method is not merely a regulatory requirement but a scientific necessity for ensuring patient safety and understanding the complete pharmacological profile of the compound.

This guide will navigate the complexities of validating an LC-MS/MS method for the comprehensive analysis of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole and its potential metabolites in biological matrices. We will explore the hypothetical metabolic landscape of this molecule, compare and contrast various analytical strategies, and provide a detailed, step-by-step validation protocol that aligns with the stringent expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2]

Deconstructing the Molecule: Predicting the Metabolic Hotspots

A scientifically sound validation strategy begins with a rational prediction of the potential metabolic transformations of the parent molecule. Given the absence of specific metabolic data for 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole, we can infer its likely metabolic pathways by examining the known biotransformations of its constituent heterocyclic rings: pyridine, thiophene, and thiazole.

  • Pyridine Ring: The pyridine moiety is susceptible to several metabolic reactions. Cytochrome P450 (CYP) enzymes can mediate N-oxidation to form the corresponding N-oxide. Aromatic hydroxylation at positions ortho, meta, or para to the nitrogen atom is also a common metabolic route.[3][4][5] These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation or sulfation.[6]

  • Thiophene Ring: The thiophene ring is a well-known "structural alert" in drug metabolism, as it can be bioactivated to form reactive metabolites.[7] The primary metabolic pathways involve CYP-mediated S-oxidation to a thiophene-S-oxide and epoxidation to a thiophene epoxide.[7][8][9] These reactive intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.[7] Hydroxylation of the thiophene ring is another possible metabolic pathway.[10]

  • Thiazole Ring: The metabolism of the thiazole ring is complex and can also lead to the formation of reactive metabolites.[11][12][13][14] Potential metabolic pathways include epoxidation of the C=C bond, S-oxidation, and N-oxidation.[11][13][14] Furthermore, cleavage of the thiazole ring is a documented metabolic route for some thiazole-containing compounds.[15]

Based on this analysis, we can propose a set of plausible metabolic pathways for 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole, which will inform our analytical method development and validation.

Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole N_Oxide Pyridine N-Oxide Parent->N_Oxide N-Oxidation Hydroxylation Hydroxylated Metabolites (Pyridine, Thiophene, or Thiazole Ring) Parent->Hydroxylation Hydroxylation S_Oxide Thiophene-S-Oxide Parent->S_Oxide S-Oxidation Epoxide Thiophene/Thiazole Epoxide Parent->Epoxide Epoxidation Ring_Cleavage Thiazole Ring Cleavage Products Parent->Ring_Cleavage Oxidative Cleavage Glucuronide Glucuronide Conjugates Hydroxylation->Glucuronide UGTs Sulfate Sulfate Conjugates Hydroxylation->Sulfate SULTs GSH Glutathione Conjugates Epoxide->GSH GSTs Validation_Workflow Start Method Development & Optimization Selectivity Selectivity & Specificity Start->Selectivity LLOQ Lower Limit of Quantification (LLOQ) Selectivity->LLOQ Calibration Calibration Curve & Linearity LLOQ->Calibration Accuracy_Precision Accuracy & Precision Calibration->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability Recovery_Matrix->Stability Dilution Dilution Integrity Stability->Dilution Report Validation Report Dilution->Report

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of our scientific community and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Introduction: A Proactive Approach to Safety

Part 1: Hazard Assessment and Characterization

The inherent structure of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole, which combines three distinct heterocyclic systems, suggests a complex hazard profile. Our assessment is based on the known properties of these parent rings.

  • Toxicity Concerns : Thiazole and pyridine derivatives can exhibit significant toxicity.[3][4] Studies on structurally related compounds have shown the potential for acute oral toxicity, with some derivatives causing damage to the liver and kidneys.[5] Therefore, it is prudent to assume this compound may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Flammability : The thiazole ring itself is a component of flammable liquids.[6] While the overall compound is a solid, its dust may form flammable mixtures with air, and it should be kept away from ignition sources.

  • Environmental Hazards : Many complex heterocyclic compounds are toxic to aquatic life with long-lasting effects.[7][8] To prevent environmental contamination, this compound must never be released into drains or waterways.[3]

Assumed Hazard Profile Summary

The following table summarizes the assumed hazard classification based on the analysis of the compound's structural components. This conservative approach is critical in the absence of specific test data.

Hazard CategoryAssumed Classification & RationalePrecautionary Action
Acute Toxicity Category 4 (Harmful) . Based on toxicity data from similar thiazole-pyridine structures.[5] Potential for harm if swallowed, inhaled, or in contact with skin.Avoid all personal contact, including inhalation of dust.[6] Use appropriate Personal Protective Equipment (PPE).
Skin & Eye Irritation Irritant (Category 2) . Thiazole and pyridine derivatives are known skin and eye irritants.[6][9]Wear chemical-resistant gloves and safety goggles with side shields.
Flammability Flammable Solid (Assumed) . The thiazole component is associated with flammability.[6]Keep away from heat, sparks, open flames, and hot surfaces.[3]
Environmental Hazard Toxic to Aquatic Life . A common characteristic of complex nitrogen-sulfur heterocycles.[7][8]Do not allow to enter drains or waterways. Collect all waste for proper disposal.

Part 2: Safety Operating Procedures (SOP)

Adherence to strict operational protocols is the foundation of laboratory safety.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection : Tight-sealing safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection : A standard laboratory coat. For larger quantities or potential for dust generation, consider additional protective clothing.

  • Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust is anticipated, a NIOSH-approved respirator may be necessary.

Spill Management Protocol

Accidents require a prepared, calm, and systematic response.

  • Immediate Action : Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[10][11]

  • Containment (Minor Spills) : For small spills, contain the material using a non-combustible, inert absorbent like sand, vermiculite, or commercial chemical absorbent pads.[3]

  • Collection : Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable hazardous waste container. Use spark-proof tools for this process.[11]

  • Decontamination : Clean the spill area thoroughly with a detergent and water solution. All cleaning materials (gloves, wipes, absorbent pads) must be considered contaminated and placed in the hazardous waste container.[3]

  • Reporting : Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department as per your institution's policy.

Part 3: Step-by-Step Disposal Protocol

Improper disposal is a serious breach of safety and environmental regulations. Follow this validated, step-by-step methodology.

Disposal Workflow Diagram

The following diagram outlines the critical decision-making and procedural flow for managing waste containing 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole.

G cluster_0 Phase 1: Generation & Handling cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal gen Waste Generation (Unused chemical, contaminated labware) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) gen->ppe Always segregate Segregate as Hazardous Chemical Waste ppe->segregate container Place in a Dedicated, Compatible, & Sealed Container segregate->container labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs Contact EHS for Pickup storage->ehs disposal Final Disposal by Certified Vendor (e.g., Incineration) ehs->disposal caption Disposal Workflow for 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole

Caption: Disposal Workflow for 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole

Detailed Disposal Steps

This table provides a quick-reference guide to the disposal protocol.

StepActionDetailed Instructions & Rationale
1 Waste Classification Classify all waste as Hazardous Chemical Waste. This includes pure, unused compound, reaction mixtures, and any contaminated materials (e.g., gloves, weigh boats, silica gel). The assumed flammability may require an EPA hazardous waste number of D001.[6]
2 Waste Segregation & Collection Collect waste in a dedicated container. Use a clearly marked, sealable, and chemically compatible container (e.g., a polyethylene or glass bottle with a secure cap). Why? This prevents accidental mixing with incompatible chemicals, which could cause dangerous reactions.
3 Container Labeling Label the container clearly and completely. The label must include: 1) The words "Hazardous Waste". 2) The full chemical name: "Waste 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole". 3) An accurate description of the contents (e.g., "solid," "in methanol"). 4) The date waste was first added. 5) The associated hazards (e.g., "Toxic," "Flammable").
4 Temporary Storage Store the container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from heat or ignition sources. The container must be kept closed at all times except when adding waste.[11] Why? Proper storage minimizes the risk of spills, exposure, and fire.
5 Final Disposal Arrange for disposal through your institution's EHS office. Do not attempt to dispose of the chemical yourself. EHS will coordinate with a licensed hazardous waste management company for final disposal, which typically involves high-temperature incineration for such compounds.[10][12]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility within the scientific community. Your diligence in proper chemical handling and disposal is paramount to successful and sustainable research.

References

  • Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer. Available at: [Link]

  • ACTICIDE LT 2 - Safety data sheet. Thor Specialities (UK) LTD. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Thiazole Orange NHS Ester - SAFETY DATA SHEET. Glen Research. Available at: [Link]

  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. ResearchGate. Available at: [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed. Available at: [Link]

  • New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaceutical compositions containing a 4-aryl-2-(3-pyridyl)thiazole and methods of using same. Google Patents.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Center for Biotechnology Information. Available at: [Link]

  • Special Issue: Sulfur-Nitrogen Heterocycles. National Center for Biotechnology Information. Available at: [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Bentham Science. Available at: [Link]

Sources

Personal protective equipment for handling 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole

As a novel poly-heterocyclic pharmaceutical intermediate, 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole presents unique handling challenges. Because comprehensive toxicological data (such as chronic toxicity or established Occupational Exposure Limits) is typically unavailable during early-stage drug development, laboratory personnel must rely on structural alerts and predictive safety frameworks to mitigate risk.

This guide provides step-by-step, self-validating protocols for the safe handling, dissolution, and disposal of this compound, ensuring operational excellence and uncompromising personnel safety.

Chemical Risk Profile & Mechanistic Causality

To establish an effective safety protocol, we must first understand the chemical causality behind the compound's hazards. We apply the NIOSH Occupational Exposure Banding (OEB) process to categorize this uncharacterized chemical[1]. Based on its structural pharmacophores, this compound must be treated as a default OEB 4 hazard (target exposure range: 1–10 µg/m³)[2].

The stringent containment requirements are dictated by the following structural moieties:

  • Thiophene Ring: Thiophene derivatives are highly susceptible to hepatic cytochrome P450 (CYP450)-mediated oxidation. This metabolic activation can generate highly reactive thiophene epoxides or sulfoxides—electrophiles that covalently bind to cellular macromolecules, presenting severe risks of idiosyncratic hepatotoxicity and genotoxicity.

  • Pyridine Ring: Confers mild basicity and acts as a hydrogen-bond acceptor, increasing the likelihood of dermal and ocular irritation upon contact.

  • Thiazole Core: A privileged scaffold found in numerous highly potent active pharmaceutical ingredients (HPAPIs), dictating that the compound may exhibit potent biological activity at very low doses.

Pathway Parent 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole (Lipophilic Parent Compound) CYP450 Hepatic CYP450 Oxidation Parent->CYP450 Epoxide Thiophene Epoxide / Sulfoxide Reactive Intermediate CYP450->Epoxide Metabolic Activation Adducts Covalent Binding to Proteins/DNA Epoxide->Adducts Electrophilic Attack Tox Potential Cytotoxicity / Genotoxicity Adducts->Tox

Figure 1: Toxicological rationale for the metabolic activation of the thiophene moiety.

Mandatory Personal Protective Equipment (PPE) Matrix

A critical failure point in laboratory safety is the assumption that standard nitrile gloves protect against all solvents. When preparing stock solutions of 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole, researchers typically use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) due to the compound's lipophilicity.

Expert Insight: DMSO and DMF permeate standard 4-mil nitrile gloves in less than 1 minute, acting as carrier solvents that transport the dissolved hazardous solute directly through the skin barrier[3][4]. Therefore, butyl rubber or specialized barrier laminate gloves are mandatory when handling solutions of this compound.

Task ScalePrimary HazardRequired PPEEngineering Control
Analytical Prep (<10 mg) Inhalation of aerosolized APIDouble nitrile gloves, lab coat, safety goggles.Vented Balance Enclosure (VBE)
Synthesis/Scale-up (>1 g) High-dose inhalation, skin contactTyvek suit, Powered Air-Purifying Respirator (PAPR), taped cuffs.Negative-pressure Isolator
Solution Prep (DMSO/DMF) Rapid dermal absorption of soluteButyl rubber gloves (outer) over nitrile (inner), splash apron.Chemical Fume Hood

Experimental Protocols: Safe Handling Workflows

Every handling procedure must be a self-validating system designed to prevent fugitive emissions and cross-contamination.

Protocol A: Dry Powder Weighing and Transfer
  • Preparation: Verify the VBE face velocity is operating between 60–100 feet per minute (fpm). Line the balance area with anti-static weighing paper.

    • Causality: Heterocyclic powders often carry static charges; anti-static measures prevent the powder from aerosolizing or clinging to spatulas, ensuring accurate dosing and preventing inhalation exposure.

  • Tare and Transfer: Use a static-dissipative micro-spatula to transfer the powder into a pre-tared, sealable amber glass vial.

  • Sealing: Cap the vial inside the VBE before transferring it to the fume hood.

    • Causality: This ensures no fugitive dust escapes into the ambient laboratory air during transit across the lab[5].

  • Decontamination: Wipe down the spatula and balance with a solvent-dampened lint-free cloth (e.g., 70% isopropanol), followed by a dry wipe.

Protocol B: Stock Solution Preparation (DMSO/DMF)
  • Solvent Addition: Inside a certified chemical fume hood, uncap the vial containing the pre-weighed powder.

  • Dissolution: Add the required volume of anhydrous DMSO or DMF using a positive-displacement pipette.

    • Causality: Positive-displacement pipettes prevent the high vapor pressure of organic solvents from causing dripping, ensuring precise molarity and preventing benchtop spills.

  • Agitation: Seal the vial and vortex until completely dissolved. Visually inspect for particulates.

  • Glove Protocol: If even a micro-drop of DMSO/DMF contacts the outer butyl glove, pause the workflow, remove the outer glove, and replace it immediately[4].

Workflow Start Risk Assessment: Novel Heterocycle OEB Assign Default OEB 4 (1-10 µg/m³) Start->OEB Task1 Milligram Scale (Analytical Prep) OEB->Task1 Task2 Gram Scale (Synthesis/Scale-up) OEB->Task2 PPE1 PPE: Double Gloves, Lab Coat, Safety Glasses, VBE Task1->PPE1 Decon Decontamination & Waste Disposal PPE1->Decon PPE2 PPE: Tyvek Suit, PAPR, Butyl Gloves, Isolator Task2->PPE2 PPE2->Decon

Figure 2: Workflow for PPE escalation based on operational scale and hazard assessment.

Spill Response and Disposal Plans

Prompt and calculated responses to spills are critical to maintaining laboratory integrity[6].

Immediate Spill Response (Powder):

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the compound.

  • Don PPE: Put on a P100 respirator and double nitrile gloves.

  • Contain: Do not sweep dry powder. Cover the spill with absorbent pads lightly dampened with water or 70% isopropanol to suppress dust generation.

  • Collect: Carefully scoop the dampened material using a disposable plastic scraper and place it into a hazardous waste container.

Disposal Plan:

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, inner gloves) must be double-bagged in 6-mil polyethylene bags and explicitly labeled as "Toxic Solid Waste - Heterocyclic API."

  • Liquid Waste: DMSO/DMF solutions containing 2-(3-Pyridinyl)-4-thiophen-2-ylthiazole must be collected in compatible high-density polyethylene (HDPE) carboys. Do not mix with halogenated waste unless specifically approved by Environmental Health and Safety (EHS), following standard prudent laboratory practices[5][7].

References

  • The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention (CDC). URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. URL:[Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety (EHRS). URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.